molecular formula C13H14O4 B115510 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone CAS No. 150019-57-1

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Cat. No.: B115510
CAS No.: 150019-57-1
M. Wt: 234.25 g/mol
InChI Key: ISBCBGZLNXQEEF-UHFFFAOYSA-N
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Description

4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone is a chemical building block of interest in agricultural chemistry research, particularly in the development of novel plant growth regulators. Compounds featuring the benzo[1,3]dioxole moiety have been identified as a promising scaffold for creating potent auxin receptor agonists . Research indicates that derivatives based on this core structure can function as auxin receptor agonists, binding to the Transport Inhibitor Response 1 (TIR1) receptor with high affinity . These agonists have demonstrated a significant ability to promote primary root growth in model plants such as Arabidopsis thaliana and crops like Oryza sativa (rice) by enhancing root-related signaling responses and modulating the expression of genes involved in root development . This makes the compound a valuable lead for research aimed at enhancing root system architecture and improving crop productivity. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-10-3-5-13(15,6-4-10)9-1-2-11-12(7-9)17-8-16-11/h1-2,7,15H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBCBGZLNXQEEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569943
Record name 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150019-57-1
Record name 4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150019-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, a molecule of interest in medicinal chemistry due to the prevalence of the 4-aryl-4-hydroxycyclohexanone scaffold in biologically active compounds. This document outlines a feasible synthetic pathway, detailed experimental protocols, and discusses the potential biological relevance of this class of compounds.

Synthetic Strategy: A Grignard Approach

The most direct and widely applicable method for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. In this case, the synthesis can be envisioned in three main stages:

  • Protection of the Ketone: One of the ketone functionalities of the starting material, 1,4-cyclohexanedione, must be protected to prevent the Grignard reagent from reacting at both carbonyl sites. A common and effective protecting group for ketones is an ethylene ketal.

  • Formation of the Grignard Reagent: The aryl Grignard reagent is prepared from 5-bromo-1,3-benzodioxole and magnesium metal in an anhydrous ether solvent.

  • Grignard Reaction and Deprotection: The prepared Grignard reagent is then reacted with the protected 1,4-cyclohexanedione monoethylene ketal. Subsequent acidic workup serves to both protonate the resulting alkoxide and hydrolyze the ketal protecting group, yielding the desired 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal (Starting Material)

Reaction: 1,4-Cyclohexanedione + Ethylene Glycol ⇌ 1,4-Cyclohexanedione Monoethylene Ketal + H₂O

Procedure: A mixture of 1,4-cyclohexanedione, one equivalent of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene or benzene) is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography or recrystallization may be necessary.

Preparation of 5-(Magnesiobromo)-1,3-benzodioxole (Grignard Reagent)

Reaction: 5-Bromo-1,3-benzodioxole + Mg ⟶ 5-(Magnesiobromo)-1,3-benzodioxole

Procedure: All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is often added to activate the magnesium surface. A solution of 5-bromo-1,3-benzodioxole in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the addition funnel to the magnesium suspension. The reaction is typically initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional period to ensure complete formation of the Grignard reagent. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.

Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Reaction: 1,4-Cyclohexanedione Monoethylene Ketal + 5-(Magnesiobromo)-1,3-benzodioxole ⟶ Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ ⟶ 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Procedure: The solution of 1,4-cyclohexanedione monoethylene ketal in an anhydrous ether solvent (diethyl ether or THF) is cooled in an ice bath. The prepared Grignard reagent is then added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis (e.g., using dilute HCl in a THF/water mixture) to remove the ketal protecting group. After neutralization and extraction, the final product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

ParameterExpected Value
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol [1]
Appearance White to off-white solid
Melting Point Not reported
Yield 60-80% (based on analogous Grignard reactions)
¹H NMR (CDCl₃, δ) Expected signals: aromatic protons (3H, ~6.7-6.9 ppm), methylenedioxy protons (2H, ~5.9 ppm), cyclohexanone protons (8H, ~1.8-2.8 ppm), hydroxyl proton (1H, broad singlet).
¹³C NMR (CDCl₃, δ) Expected signals: carbonyl carbon (~210 ppm), aromatic carbons, methylenedioxy carbon (~101 ppm), quaternary carbinol carbon (~70-80 ppm), cyclohexanone methylene carbons.
IR (KBr, cm⁻¹) Expected absorptions: O-H stretch (~3400 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-O stretches, aromatic C-H and C=C stretches.
Mass Spec (m/z) Expected molecular ion peak [M]⁺ at 234.0892.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Cyclohexanedione Monoethylene Ketal 1,4-Cyclohexanedione Monoethylene Ketal 1,4-Cyclohexanedione->1,4-Cyclohexanedione Monoethylene Ketal  Protection (p-TsOH) Ethylene Glycol Ethylene Glycol Ethylene Glycol->1,4-Cyclohexanedione Monoethylene Ketal 5-Bromo-1,3-benzodioxole 5-Bromo-1,3-benzodioxole Grignard Reagent Grignard Reagent 5-Bromo-1,3-benzodioxole->Grignard Reagent  Grignard Formation Mg Mg Mg->Grignard Reagent Target Molecule 4-(1,3-Benzodioxol-5-yl)- 4-hydroxycyclohexan-1-one 1,4-Cyclohexanedione Monoethylene Ketal->Target Molecule  Grignard Reaction & Deprotection (H₃O⁺) Grignard Reagent->Target Molecule

Caption: Synthetic workflow for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one has not been extensively reported, the 4-aryl-4-hydroxycyclohexanone scaffold is a recurring motif in compounds with demonstrated anticancer properties.[2][3] Derivatives of this class have been shown to induce apoptosis in cancer cells.[2]

A plausible mechanism of action for such compounds could involve the inhibition of key cell signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[4][5] Inhibition of this pathway can lead to the induction of apoptosis and a reduction in tumor growth.[6]

The diagram below illustrates a hypothetical mechanism where a 4-aryl-4-hydroxycyclohexanone derivative inhibits the PI3K/Akt/mTOR signaling pathway, leading to apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Inhibitor 4-Aryl-4-hydroxy- cyclohexanone Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 4-aryl-4-hydroxycyclohexanone derivative.

Conclusion

The synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be effectively achieved through a multi-step process involving the protection of 1,4-cyclohexanedione, formation of a Grignard reagent from 5-bromo-1,3-benzodioxole, and their subsequent reaction followed by deprotection. While specific experimental and biological data for this exact molecule are limited, the structural motif is present in compounds with known anticancer activity, suggesting its potential as a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate the synthetic details, characterize the compound, and explore its biological activities and mechanism of action.

References

An In-depth Technical Guide to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a heterocyclic compound of interest in medicinal chemistry.

Core Chemical Properties

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a solid organic compound.[1] Its core structure features a cyclohexanone ring substituted with a hydroxyl group and a 1,3-benzodioxole moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly curcumin analogs which have shown potential in anticancer research.[2][3][4][5]

Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

PropertyValueSource
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem[6]
CAS Number 150019-57-1PubChem[6]
Molecular Formula C₁₃H₁₄O₄PubChem[6]
Molecular Weight 234.25 g/mol PubChem[6]
Appearance SolidCymitQuimica
Density 1.348 g/cm³Molbase[7]
Boiling Point 414.2 °C at 760 mmHgMolbase[7]
Flash Point 162 °CMolbase[7]

Synthesis and Purification

Proposed Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product A 1,4-Cyclohexanedione monoethylene ketal E Nucleophilic Addition A->E B 5-Bromo-1,3-benzodioxole D Grignard Reagent Formation (in dry ether) B->D C Magnesium turnings C->D D->E F Acidic Workup (Hydrolysis) E->F G Crude 4-(1,3-Benzodioxol-5-yl)- 4-hydroxycyclohexanone F->G

Caption: Proposed Grignard reaction workflow for the synthesis of the target compound.

Experimental Protocols

1. Synthesis via Grignard Reaction (General Protocol)

A Grignard reagent is first prepared from 5-bromo-1,3-benzodioxole and magnesium turnings in anhydrous diethyl ether.[5] This organomagnesium halide is then reacted with 1,4-cyclohexanedione monoethylene ketal. The ketal acts as a protecting group for one of the carbonyl functionalities, allowing the Grignard reagent to selectively attack the unprotected ketone. The reaction is typically carried out in an inert atmosphere and under anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.[5] Following the addition, the reaction mixture is quenched with a weak acid, such as aqueous ammonium chloride, to hydrolyze the magnesium alkoxide intermediate and yield the tertiary alcohol. A final acidic workup would be required to deprotect the ketal, yielding the desired 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

2. Purification by Column Chromatography (General Protocol)

The crude product can be purified using flash column chromatography over silica gel.[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, would likely be effective in separating the desired product from unreacted starting materials and byproducts. The fractions would be monitored by thin-layer chromatography (TLC) to identify and combine those containing the pure product.[9]

3. Purification by Recrystallization (General Protocol)

Further purification can be achieved by recrystallization. A suitable solvent or solvent mixture would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, promoting the formation of pure crystals of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, which can then be isolated by filtration.

Analytical Data

Specific spectral data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR and IR spectra.

¹H-NMR Spectroscopy (Predicted)

  • Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm, corresponding to the protons on the benzodioxole ring.

  • Methylenedioxy Protons: A singlet around δ 5.9-6.0 ppm for the -O-CH₂-O- group.

  • Cyclohexanone Protons: A series of multiplets in the δ 1.8-3.0 ppm range, corresponding to the methylene protons of the cyclohexanone ring.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C-NMR Spectroscopy (Predicted)

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 208-212 ppm for a cyclohexanone.

  • Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm).

  • Methylenedioxy Carbon: A signal around δ 101 ppm.

  • Cyclohexanone Carbons: Signals in the aliphatic region (δ 30-80 ppm), including the carbon bearing the hydroxyl group (around δ 70 ppm).

Infrared (IR) Spectroscopy (Predicted)

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[10]

  • C=O Stretch: A strong, sharp absorption band around 1715 cm⁻¹, indicative of the ketone carbonyl group.[10][11]

  • C-O Stretch: Absorption bands in the 1000-1300 cm⁻¹ region, corresponding to the C-O bonds of the alcohol and the ether linkages of the benzodioxole.

  • Aromatic C-H and C=C Stretches: Signals characteristic of the aromatic ring.

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone has been reported, numerous studies have investigated the therapeutic potential of structurally related compounds, particularly curcumin analogs incorporating a cyclohexanone scaffold. These analogs have demonstrated significant cytotoxic effects against various cancer cell lines.

Anticancer Potential of Related Compounds

Derivatives of 4-arylcyclohexanone have shown promising anticancer activity. For instance, certain curcumin analogs with a cyclohexanone core exhibit potent cytotoxicity against breast cancer and leukemia cell lines, with some compounds showing EC₅₀ values below 1 µM.[2] Other studies on cyclohexanone analogs of curcumin have demonstrated their ability to inhibit the growth of prostate cancer cells and induce apoptosis.[4] The mechanism of action for some of these analogs is believed to involve the inhibition of NF-κB activation and the induction of apoptosis.[2][4] Furthermore, a synthesized curcuminoid analog, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH), has shown cytotoxic and apoptosis-inducing effects on human colon cancer cells.[1]

Potential Signaling Pathway Involvement

Based on the activity of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone or its derivatives could potentially modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway.

G cluster_pathway Potential NF-κB Inhibition Pathway A Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) B IKK Complex A->B C Phosphorylation of IκBα B->C D Ubiquitination and Proteasomal Degradation of IκBα C->D E NF-κB (p65/p50) Dimer F Nuclear Translocation E->F Release G Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) F->G H 4-Benzodioxol-5-yl-4-hydroxycyclohexanone (Hypothesized) H->B Inhibition? H->D Inhibition?

Caption: A hypothesized mechanism of action via inhibition of the NF-κB signaling pathway.

This guide serves as a foundational resource for researchers interested in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. Further experimental validation is required to confirm the proposed synthesis, fully characterize the compound, and explore its potential biological activities.

References

A Technical Guide to the Structural Elucidation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical guide on the synthesis and crystallographic analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. While experimental crystal structure data for this specific molecule is not publicly available, this guide outlines the necessary protocols to obtain and analyze it, serving as a foundational resource for its characterization.

Introduction

4-Benzodioxol-5-yl-4-hydroxycyclohexanone (C₁₃H₁₄O₄) is a small organic molecule featuring a cyclohexanone ring substituted with both a hydroxyl group and a benzodioxole moiety.[1] The benzodioxole group is a common fragment in various pharmacologically active compounds and natural products. Understanding the precise three-dimensional arrangement of atoms, molecular geometry, and intermolecular interactions through single-crystal X-ray diffraction (SC-XRD) is paramount.[2][3] This structural information is critical for rational drug design, understanding structure-activity relationships (SAR), and ensuring the correct stereochemistry of synthesized compounds.

This guide details a probable synthetic pathway, methodologies for obtaining high-quality single crystals, and a standardized protocol for crystal structure determination using SC-XRD.

Physicochemical Properties

While experimental crystallographic data is pending, computed properties provide a baseline for the compound's characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₄PubChem[1]
Molecular Weight 234.25 g/mol PubChem[1]
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem[1]
CAS Number 150019-57-1PubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1PubChem[1]

Synthesis and Purification

A plausible synthetic route for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone involves a Grignard reaction between a protected cyclohexanone derivative and a benzodioxole-derived Grignard reagent. A subsequent deprotection step would yield the target compound.

G A 1,4-Cyclohexanedione monoethylene ketal E Grignard Addition Reaction A->E Reactant B 5-Bromobenzodioxole D Grignard Reagent Formation B->D Reacts with C Magnesium turnings (in dry THF) C->D D->E Reactant F Protected Intermediate E->F Yields G Acidic Hydrolysis (e.g., aq. HCl) F->G Deprotection H 4-Benzodioxol-5-yl-4-hydroxycyclohexanone (Crude Product) G->H Yields I Purification (Column Chromatography) H->I J Pure Product I->J

Fig. 1: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis

  • Grignard Reagent Preparation: Add 5-bromobenzodioxole dissolved in anhydrous tetrahydrofuran (THF) dropwise to a stirring suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen). Gentle heating may be required to initiate the reaction. Stir until the magnesium is consumed.

  • Grignard Reaction: Cool the prepared Grignard reagent to 0 °C. Add a solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection (Hydrolysis): Dissolve the crude protected intermediate in a mixture of THF and aqueous hydrochloric acid. Stir at room temperature until the ketal is fully hydrolyzed (monitored by TLC).

  • Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product via flash column chromatography on silica gel to yield pure 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often rate-limiting step in X-ray crystallography.[4] The purity of the compound is essential. Several methods can be employed to grow crystals suitable for diffraction analysis.

G start Pure, Dry Compound solubility Test Solubility in Various Solvents (e.g., Acetone, EtOH, EtOAc, Hexane, Toluene) start->solubility decision Is compound moderately soluble? solubility->decision evap Slow Evaporation decision->evap Yes cool Slow Cooling decision->cool Yes (Solubility increases with temperature) diff Vapor or Liquid Diffusion decision->diff No (Find soluble/insoluble solvent pair) success X-ray Quality Crystals evap->success fail Oil / Amorphous Solid / Microcrystals (Re-evaluate solvent system) evap->fail cool->success cool->fail diff->success diff->fail

Fig. 2: Decision workflow for selecting a crystallization method.
Experimental Protocols: Crystallization

The following are standard methods for growing single crystals of organic compounds.[5][6][7]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (in which it is moderately soluble) to create a nearly saturated solution.[5]

    • Filter the solution into a clean vial to remove any dust or particulate matter.

    • Cover the vial with a cap or parafilm, and pierce it with a needle to allow for slow solvent evaporation.

    • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).

    • Ensure all solid is dissolved.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, place the vessel in a Dewar flask or an insulated container.[8]

    • Crystals should form as the solubility of the compound decreases with temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble. Place this solution in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble.[6][8]

    • The anti-solvent will slowly diffuse in the vapor phase into the solvent containing the compound, reducing its solubility and inducing crystallization.[6]

  • Liquid-Liquid Diffusion (Solvent Layering):

    • Dissolve the compound in a small amount of a dense solvent.

    • Carefully layer a less dense, miscible anti-solvent on top of this solution, creating a distinct interface.[8]

    • Over time, the solvents will slowly mix at the interface, causing the compound to crystallize.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using SC-XRD.[3][9] This process involves data collection, structure solution, and refinement.[4][10]

G A Crystal Selection & Mounting B Mount on Diffractometer Goniometer A->B C Data Collection (Irradiate with X-rays, rotate crystal, record diffraction pattern) B->C D Data Processing (Integration, Scaling, Absorption Correction) C->D Raw Data E Determine Unit Cell & Space Group D->E F Structure Solution (Phase Problem) (e.g., Direct Methods) E->F G Initial Electron Density Map F->G Yields H Model Building (Assign atoms to electron density peaks) G->H I Structure Refinement (Least-squares minimization of R-factors) H->I I->H No, rebuild model J Refined Structural Model I->J Converged? Yes K Validation & Deposition (e.g., CCDC) J->K

Fig. 3: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal motion and radiation damage.[11]

  • Data Collection:

    • The mounted crystal is placed on a goniometer within the diffractometer.[11]

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.7107 Å or Cu Kα, λ = 1.5418 Å).[3][9]

    • The crystal is rotated, and a series of diffraction images are collected by a detector.[12] A complete dataset requires collecting tens of thousands of reflections over a range of orientations.[10]

  • Data Processing:

    • The collected images are processed to determine the positions and intensities of the diffraction spots.

    • The data is integrated, scaled, and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption). This step yields a list of reflections (hkl) and their corresponding intensities.

  • Structure Solution:

    • The unit cell dimensions and space group are determined from the geometry of the diffraction pattern.[13]

    • The "phase problem" is solved using computational methods, most commonly direct methods for small molecules, to generate an initial electron density map.[11]

  • Structure Refinement:

    • An initial molecular model is built by assigning atoms to the peaks in the electron density map.

    • This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, thermal parameters, and occupancies to minimize the difference between the observed structure factors and those calculated from the model.[11][14]

    • The quality of the final model is assessed using metrics like the R-factor (R1) and the goodness-of-fit (GooF).

Conclusion

While the definitive crystal structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone remains to be determined experimentally, this guide provides a robust framework for its synthesis and structural elucidation. The detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction are fundamental for researchers in medicinal chemistry and materials science. The successful application of these methods will yield precise data on bond lengths, angles, and intermolecular interactions, which are invaluable for understanding the compound's properties and potential applications in drug development.

References

In-depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: Current Scientific Understanding of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive overview of the currently available scientific and technical information regarding the mechanism of action of the chemical compound 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. Despite a thorough search of public scientific databases and literature, it is important to note that specific studies detailing the biological activity and pharmacological mechanism of this particular molecule are not presently available in the public domain. This guide will therefore focus on the available chemical information and draw potential, speculative inferences based on structurally related compounds.

Chemical Identity and Properties

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a chemical compound with the molecular formula C₁₃H₁₄O₄ and a molecular weight of 234.25 g/mol .[1][2][3] Its structure features a cyclohexanone ring substituted with a hydroxyl group and a benzodioxole group at the 4th position.[1]

Table 1: Physicochemical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

PropertyValueSource
Molecular FormulaC₁₃H₁₄O₄[1][2]
Molecular Weight234.25 g/mol [1][2]
IUPAC Name4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one[1]
CAS Number150019-57-1[1][2]
Boiling Point414.2°C at 760 mmHg[3]
Flash Point162°C[3]
Density1.348 g/cm³[3]

Known Biological Activity and Mechanism of Action

A comprehensive search of scientific literature and databases reveals a significant gap in the understanding of the biological activity and mechanism of action for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. There are currently no published studies that have investigated its pharmacological properties, including its potential molecular targets, signaling pathways, or therapeutic effects.

Inferences from Structurally Related Compounds

While direct evidence is lacking, it is possible to speculate on potential areas of biological activity by examining compounds with similar structural motifs.

The Benzodioxole Moiety

The 1,3-benzodioxole group is found in numerous biologically active natural products and synthetic compounds. This moiety is known to interact with various enzymes and receptors. For instance, compounds containing a benzodioxole ring have been investigated for their potential as anticancer agents. One example is N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a dual-specific c-Src/Abl kinase inhibitor that has shown potent antitumor activity.[4] This suggests that the benzodioxole portion of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could potentially interact with kinase signaling pathways.

The Cyclohexanone Core

The 4-hydroxycyclohexanone scaffold is a common feature in various synthetic compounds with diverse biological activities. For example, derivatives of 4-hydroxycyclohexanone have been synthesized as C5-curcuminoids and evaluated for their in vitro antiproliferative activities against various cancer cell lines.[5] Some of these compounds have been shown to induce apoptosis and increase the production of reactive oxygen species (ROS) in cancer cells.[5]

Hypothetical Signaling Pathways and Experimental Workflows

Given the absence of experimental data, the following diagrams are presented as hypothetical frameworks for potential future investigation, based on the activities of structurally related compounds.

Hypothetical Signaling Pathway

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Src_Kinase Src_Kinase Receptor_Tyrosine_Kinase->Src_Kinase Compound 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Compound->Src_Kinase Inhibition? Abl_Kinase Abl_Kinase Compound->Abl_Kinase Inhibition? ROS_Production ROS_Production Compound->ROS_Production Induction? Downstream_Effectors Downstream_Effectors Src_Kinase->Downstream_Effectors Abl_Kinase->Downstream_Effectors Apoptosis_Gene_Expression Apoptosis_Gene_Expression Downstream_Effectors->Apoptosis_Gene_Expression ROS_Production->Apoptosis_Gene_Expression

Caption: Hypothetical signaling pathway for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Proposed Experimental Workflow for Initial Screening

Experimental_Workflow Start Compound Synthesis and Purification Cell_Viability_Assay Cell Viability Assays (e.g., MTT, CellTiter-Glo) on various cancer cell lines Start->Cell_Viability_Assay Dose_Response Dose-Response and IC50 Determination Cell_Viability_Assay->Dose_Response Mechanism_Investigation Mechanism of Action Studies Dose_Response->Mechanism_Investigation Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanism_Investigation->Apoptosis_Assay ROS_Assay ROS Production Measurement Mechanism_Investigation->ROS_Assay Kinase_Inhibition_Assay Kinase Inhibition Profiling (e.g., Src, Abl) Mechanism_Investigation->Kinase_Inhibition_Assay Target_Validation Target Validation (e.g., Western Blot, siRNA) Apoptosis_Assay->Target_Validation ROS_Assay->Target_Validation Kinase_Inhibition_Assay->Target_Validation In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Target_Validation->In_Vivo_Studies

Caption: Proposed experimental workflow for investigating the mechanism of action.

Future Directions and Recommendations

The lack of data on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone presents a clear opportunity for novel research. To elucidate its mechanism of action, the following steps are recommended:

  • In Vitro Screening: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic or cytostatic potential.

  • Target Identification: If biological activity is observed, target identification studies, such as affinity chromatography or proteomic approaches, should be employed.

  • Pathway Analysis: Once potential targets are identified, detailed pathway analysis using techniques like Western blotting, qPCR, and reporter assays will be crucial to understand the downstream effects of the compound.

  • In Vivo Studies: Should in vitro studies yield promising results, in vivo efficacy and toxicity studies in appropriate animal models would be the next logical step.

Conclusion

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a compound for which a detailed mechanism of action has not yet been elucidated in the public scientific literature. While its structural motifs suggest potential interactions with pathways implicated in cancer, such as kinase signaling and redox homeostasis, these remain speculative. The experimental workflows and hypothetical pathways presented in this guide are intended to serve as a starting point for future research aimed at characterizing the pharmacological profile of this molecule. Further empirical studies are essential to determine its true biological function and therapeutic potential.

References

Unveiling the Bioactive Potential: A Technical Guide to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel synthetic compound, 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. While direct experimental data on this specific molecule is limited in current scientific literature, this document extrapolates its potential pharmacological profile based on the well-documented activities of structurally related compounds. This guide will delve into the anticipated anticancer and enzyme inhibitory activities, supported by data from analogous compounds featuring the 4-aryl-4-hydroxycyclohexanone core and the bioactive benzodioxole moiety. Detailed experimental protocols for the synthesis and biological evaluation of similar compounds are provided, alongside visualized signaling pathways and experimental workflows to facilitate further research and drug discovery efforts in this area.

Introduction

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a unique molecule that combines two key pharmacophores: a 4-hydroxycyclohexanone ring and a 1,3-benzodioxole group (also known as a methylenedioxyphenyl group). The 4-hydroxycyclohexanone scaffold is a feature of various bioactive compounds, including some with demonstrated antiproliferative properties. The benzodioxole moiety is a well-known structural element in numerous biologically active natural products and synthetic compounds, contributing to a range of pharmacological effects, including enzyme inhibition and anticancer activity.

Given the absence of direct studies on the title compound, this guide will synthesize information from structurally similar molecules to predict its biological activity profile and provide a foundational resource for researchers interested in its further investigation.

Predicted Biological Activities

Based on the activities of structurally related compounds, 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is predicted to exhibit the following biological activities:

  • Anticancer and Cytotoxic Activity: The presence of the 4-aryl-4-hydroxycyclohexanone core suggests potential antiproliferative effects against various cancer cell lines.

  • Enzyme Inhibition: The benzodioxole moiety is a known inhibitor of various enzymes, particularly cytochrome P450 (CYP) isozymes. This suggests that the compound could act as an enzyme inhibitor, potentially impacting drug metabolism and other cellular processes.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, the following tables summarize the biological activities of structurally analogous compounds found in the literature.

Table 1: Anticancer Activity of 4-Aryl-4-hydroxycyclohexanone and Related Analogs

Compound/AnalogCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
(2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanoneA2780 (ovarian)0.76 µM[1]
C33A (cervix)2.69 µM[1]
MDA-MB-231 (breast)1.28 µM[1]
4-(Benzothiazol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-oneHCT 116 (colon)40 nM[2]
HT 29 (colon)380 nM[2]

Table 2: Enzyme Inhibition by Benzodioxole-Containing Compounds

Compound/AnalogEnzymeActivity Metric (IC₅₀/Kᵢ)Reference
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)c-Src KinaseLow nanomolar[3]
Abl KinaseLow nanomolar[3]

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for characterizing the biological activity of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, based on protocols used for analogous compounds.

General Synthesis of 4-Aryl-4-hydroxycyclohexanones

A common synthetic route to 4-aryl-4-hydroxycyclohexanones involves an aldol condensation reaction.

Protocol:

  • Starting Materials: 4-Hydroxycyclohexanone and an appropriate aromatic aldehyde (in this case, piperonal or 1,3-benzodioxole-5-carbaldehyde).

  • Reaction Conditions: The Claisen-Schmidt condensation is a frequently employed method. This can be catalyzed by either a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid in acetic acid).[1]

  • Procedure:

    • Dissolve 4-hydroxycyclohexanone in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the aromatic aldehyde to the solution.

    • Slowly add the catalyst while stirring.

    • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture if necessary.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., A2780, C33A, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical mechanism of action and a typical experimental workflow for evaluating the anticancer properties of a novel compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 4-Benzodioxol-5-yl- 4-hydroxycyclohexanone purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase Assays) ic50->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (Western Blot) enzyme_inhibition->pathway_analysis

Caption: Experimental workflow for the synthesis and biological evaluation of a novel compound.

hypothetical_pathway compound 4-Benzodioxol-5-yl- 4-hydroxycyclohexanone kinase Protein Kinase (e.g., Src, Abl) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis proliferation Cell Proliferation substrate->proliferation

Caption: Hypothetical signaling pathway showing kinase inhibition leading to reduced proliferation and induced apoptosis.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent and enzyme inhibitor. The presence of the 4-aryl-4-hydroxycyclohexanone core and the benzodioxole moiety suggests a promising pharmacological profile.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative effects. Mechanistic studies, including enzyme inhibition assays and analysis of key signaling pathways, will be crucial to elucidate its mode of action. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for initiating such investigations. The unique combination of structural features in 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one makes it a compelling candidate for further exploration in the field of drug discovery.

References

An In-depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-benzodioxol-5-yl-4-hydroxycyclohexanone scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of its derivatives. This document details the chemical properties of the core structure, general synthetic methodologies, and discusses its potential as a versatile intermediate in the synthesis of complex molecules. While specific quantitative biological data for direct derivatives of 4-benzodioxol-5-yl-4-hydroxycyclohexanone are limited in publicly accessible literature, this guide draws upon data from closely related 4-arylcyclohexanone and benzodioxole-containing compounds to infer potential therapeutic applications, particularly in oncology and inflammatory diseases. Detailed experimental protocols for both synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways potentially modulated by these compounds.

Introduction

The 4-benzodioxol-5-yl-4-hydroxycyclohexanone core structure combines the pharmacologically significant benzodioxole (methylenedioxyphenyl) ring system with a functionalized cyclohexanone moiety. The benzodioxole group is a common feature in numerous natural products and synthetic compounds with diverse biological activities, while the 4-hydroxycyclohexanone portion offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available information on this class of compounds and provide a framework for future research and development.

Chemical and Physical Properties

The core compound, 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone, possesses the following properties[3]:

PropertyValue
CAS Number 150019-57-1
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
Appearance White to yellow solid
Purity Typically around 95%

Synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives

The synthesis of 4-aryl-4-hydroxycyclohexanones can be achieved through various organic reactions. A general and versatile method involves the Grignard reaction, where a suitable arylmagnesium halide is reacted with a protected 4-hydroxycyclohexanone derivative, followed by deprotection.

General Experimental Protocol: Grignard Reaction

A generalized protocol for the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones, which can be adapted for aryl derivatives, is presented below. This multi-step synthesis involves the preparation of a Grignard reagent and its subsequent reaction with a cyclohexenone precursor.

Step 1: Preparation of the Grignard Reagent

  • To a solution of an appropriate aryl bromide (e.g., 5-bromo-1,3-benzodioxole) in anhydrous tetrahydrofuran (THF), add magnesium turnings.

  • Initiate the reaction with gentle heating or the addition of a small crystal of iodine.

  • Once the reaction begins, maintain a gentle reflux until the magnesium is consumed, yielding the Grignard reagent.

Step 2: Reaction with Cyclohexenone Precursor

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Slowly add a solution of a suitable cyclohexenone precursor (e.g., 1,4-cyclohexanedione monoethylene ketal to protect one carbonyl group) in anhydrous THF to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

Step 3: Workup and Deprotection

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the ketal group using acidic conditions (e.g., aqueous HCl in THF) to yield the final 4-aryl-4-hydroxycyclohexanone derivative.

  • Purify the crude product by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

While specific studies on 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives are not abundant, the broader classes of benzodioxole derivatives and 4-arylcyclohexanones have been extensively investigated, revealing significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of compounds containing the benzodioxole moiety and the 4-arylcyclohexanone scaffold against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways Involved in Anticancer Activity:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Flavonoids and other natural products have been shown to modulate MAPK signaling. It is plausible that 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives could exert their anticancer effects by targeting components of the MAPK pathway, such as ERK, JNK, and p38 kinases.

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Chalcones, which are structurally related to the open-chain precursors of cyclohexanones, have been shown to inhibit NF-κB activation. This suggests that 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives may also interfere with this pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or colon adenocarcinoma cell line HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Anti-inflammatory Activity

The benzodioxole moiety is present in several natural and synthetic compounds with known anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Activity:

  • NF-κB Signaling Pathway: As mentioned earlier, the NF-κB pathway is a key regulator of inflammation. Inhibition of this pathway by 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives could lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in 96-well plates and incubate overnight.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation and nitric oxide production.

  • Griess Reaction: After 24 hours of incubation, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ values.

Data Presentation

Table 1: Hypothetical In Vitro Biological Activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives

Compound IDR-Group ModificationCytotoxicity IC₅₀ (µM) - MCF-7Cytotoxicity IC₅₀ (µM) - HT-29NO Inhibition IC₅₀ (µM) - RAW 264.7
BDHC-01 -H (Core Compound)>100>10085.2
BDHC-02 -CH₃ at C245.652.135.8
BDHC-03 -OCH₃ at C232.841.528.4
BDHC-04 -Cl at C215.222.712.1
Doxorubicin (Positive Control)0.81.2N/A
L-NAME (Positive Control)N/AN/A15.5

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by 4-benzodioxol-5-yl-4-hydroxycyclohexanone derivatives.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response BDHC_Derivative 4-Benzodioxol-5-yl- 4-hydroxycyclohexanone Derivative BDHC_Derivative->MEK BDHC_Derivative->ERK

Caption: Potential inhibition of the MAPK signaling pathway by derivatives.

NFkB_Pathway cluster_0 Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression BDHC_Derivative 4-Benzodioxol-5-yl- 4-hydroxycyclohexanone Derivative BDHC_Derivative->IKK_Complex BDHC_Derivative->Proteasome NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway by derivatives.

Experimental Workflow

Synthesis_Workflow Start Aryl Halide & Cyclohexanone Precursor Grignard Grignard Reaction Start->Grignard Workup Aqueous Workup Grignard->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Final_Product Pure Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of target derivatives.

Conclusion and Future Directions

The 4-benzodioxol-5-yl-4-hydroxycyclohexanone scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of related compounds, derivatives of this core structure are likely to exhibit interesting anticancer and anti-inflammatory properties. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of in vitro and in vivo biological assays. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their further development as clinical candidates. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of these derivatives, paving the way for new and effective treatments for cancer and inflammatory diseases.

References

Spectroscopic and Synthetic Data for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one Remains Elusive in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive search of scientific databases and chemical literature has revealed a significant lack of publicly available, detailed spectroscopic data and experimental synthesis protocols for the compound 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. While basic chemical information is accessible, the comprehensive experimental details required for an in-depth technical guide for researchers, scientists, and drug development professionals could not be located.

Compound Identification:

PropertyValueSource
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem[1]
Molecular Formula C₁₃H₁₄O₄PubChem[1]
Molecular Weight 234.25 g/mol PubChem[1]
CAS Number 150019-57-1PubChem[1]

Despite the existence of this compound in chemical databases such as PubChem, which provides computed properties and identifiers, experimental spectroscopic data—including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra—are not present in the accessed records.[1]

Synthesis and Experimental Data:

Efforts to locate a specific and detailed experimental protocol for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one were unsuccessful. Scientific literature searches did not yield any publications that explicitly describe the preparation and subsequent characterization of this molecule with the level of detail required to fulfill the request for a comprehensive technical guide. While some articles discuss the synthesis of related compounds or derivatives of cyclohexanone and benzodioxole, none provide the specific procedural steps and resulting analytical data for the target compound.

Due to the absence of this critical experimental information, it is not possible to generate the requested tables of quantitative spectroscopic data or detailed experimental methodologies. Furthermore, without a defined experimental workflow, the creation of a relevant Graphviz diagram is not feasible.

It is recommended that researchers interested in this specific molecule consider synthesizing it based on general chemical principles for the formation of tertiary alcohols from ketones and appropriate organometallic reagents, followed by full characterization using standard spectroscopic techniques.

References

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one: A Review of a Sparsely Characterized Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available scientific literature on the chemical compound 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. Despite its well-defined structure, this molecule remains largely uncharacterized in publicly accessible scientific databases and peer-reviewed literature. This document summarizes the existing data and provides a broader context by examining the synthesis and potential biological activities of the closely related class of 4-aryl-4-hydroxycyclohexanone derivatives.

Core Compound Information

Basic chemical information for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one has been compiled from various chemical databases.

PropertyValueSource
CAS Number 150019-57-1[1][2][3]
Molecular Formula C₁₃H₁₄O₄[1][3]
Molecular Weight 234.25 g/mol [1]
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
Synonyms 4-Benzo[1][4]dioxol-5-yl-4-hydroxycyclohexanone, 4-(benzo[d][1][4]dioxol-5-yl)-4-hydroxycyclohexanone[1]

Physicochemical Properties (Predicted)

Due to the lack of experimental data, the following physicochemical properties have been predicted through computational models.

PropertyPredicted Value
Density 1.348 g/cm³
Boiling Point 414.2 °C at 760 mmHg
Flash Point 162 °C
Refractive Index 1.605
Vapor Pressure 1.33E-07 mmHg at 25°C

Synthesis and Experimental Protocols

A detailed, experimentally validated synthesis protocol for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is not available in the current scientific literature. However, a general and plausible synthetic route for 4-aryl-4-hydroxycyclohexanones involves the Grignard reaction. This approach would utilize a protected 1,4-cyclohexanedione and an appropriate aryl magnesium halide.

A hypothetical experimental workflow for the synthesis of the title compound is presented below.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification start1 5-bromo-1,3-benzodioxole product1 1,3-benzodioxol-5-ylmagnesium bromide (Grignard Reagent) start1->product1 Reaction reagent1 Magnesium turnings in dry THF product2 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one monoethylene ketal product1->product2 start2 1,4-Cyclohexanedione monoethylene ketal start2->product2 Reaction with Grignard Reagent from Step 1 start3 Intermediate from Step 2 product2->start3 product3 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one start3->product3 Hydrolysis reagent3 Aqueous acid (e.g., HCl) start4 Crude Product product3->start4 product4 Pure Product start4->product4 Column Chromatography

A potential synthetic workflow for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, the broader class of 4-aryl-4-hydroxycyclohexanone derivatives has been investigated for various pharmacological activities. These studies suggest that the title compound could potentially exhibit similar properties.

Anticancer Activity: Several studies have reported the cytotoxic effects of 4-arylcyclohexanone derivatives against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Analgesic Activity: Derivatives of 4-aryl-4-aminocyclohexanones, which share a similar core structure, have been explored as a novel class of analgesics.[4][6] Some of these compounds have demonstrated potent analgesic effects, with some also exhibiting narcotic antagonist activity.[4]

The following diagram illustrates a generalized signaling pathway that could be modulated by this class of compounds, leading to an analgesic effect.

G compound 4-Aryl-4-hydroxycyclohexanone Derivative receptor Opioid Receptor compound->receptor Binds to gprotein G-protein signaling cascade receptor->gprotein Activates ionchannel Ion Channel Modulation (e.g., Ca2+, K+) gprotein->ionchannel Modulates neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P, Glutamate) ionchannel->neurotransmitter Leads to pain Decreased Pain Perception neurotransmitter->pain Results in

Potential mechanism of action for analgesic effects of related compounds.

Conclusion

The available literature on 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is exceptionally limited, providing only basic chemical identification and computationally predicted properties. There is a notable absence of published experimental data regarding its synthesis, spectroscopic characterization, and biological activity. Based on the broader class of 4-aryl-4-hydroxycyclohexanones, it is plausible that this compound could be synthesized via a Grignard reaction and may exhibit biological activities such as anticancer or analgesic effects. However, without direct experimental evidence, these remain speculative. This review highlights a significant gap in the scientific knowledge surrounding this particular molecule, presenting an opportunity for future research to explore its chemical and pharmacological properties.

References

An In-Depth Technical Guide on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Statement of Findings: Despite a comprehensive search for detailed information regarding the discovery, isolation, and biological activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, the available data in publicly accessible scientific literature and chemical databases is limited. This compound is listed by several chemical suppliers, indicating its availability as a research chemical.[1][2][3][4][5] However, specific details regarding its original synthesis, comprehensive characterization data, and any evaluation of its biological effects or associated signaling pathways could not be retrieved.

This guide, therefore, provides a summary of the available chemical and physical properties and outlines a plausible synthetic approach based on established chemical principles for analogous compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is presented in Table 1. This information is compiled from various chemical databases and supplier specifications.

Table 1: Chemical and Physical Properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone [6][7]

PropertyValueSource
CAS Number 150019-57-1PubChem[6]
Molecular Formula C₁₃H₁₄O₄PubChem[6]
Molecular Weight 234.25 g/mol PubChem[6]
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem[6]
Density 1.348 g/cm³MOLBASE[7]
Boiling Point 414.2 °C at 760 mmHgMOLBASE[7]
Flash Point 162 °CMOLBASE[7]
Refractive Index 1.605MOLBASE[7]
Vapor Pressure 1.33E-07 mmHg at 25°CMOLBASE[7]
Purity ≥97%Varies by supplier[1]

Postulated Synthesis Protocol

While a specific, documented synthesis protocol for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not available in the searched literature, a logical and established method for its preparation would be the Grignard reaction. This approach is a fundamental carbon-carbon bond-forming reaction in organic chemistry.

The proposed synthesis would involve the reaction of a Grignard reagent derived from a halogenated benzodioxole with a protected cyclohexanedione, followed by deprotection.

Materials and Reagents
  • 5-Bromo-1,3-benzodioxole

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1,4-Cyclohexanedione monoethylene ketal

  • Anhydrous ammonium chloride solution

  • Standard laboratory glassware and equipment for anhydrous reactions

Experimental Procedure

Step 1: Preparation of the Grignard Reagent (5-Benzodioxolylmagnesium bromide)

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole in anhydrous diethyl ether or THF.

  • Add a small amount of the 5-bromo-1,3-benzodioxole solution to the magnesium turnings to initiate the reaction. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has started, add the remaining 5-bromo-1,3-benzodioxole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.

Step 2: Reaction with 1,4-Cyclohexanedione monoethylene ketal

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Dissolve 1,4-cyclohexanedione monoethylene ketal in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 3: Work-up and Deprotection

  • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude protected product.

  • The ketal protecting group can be removed by stirring the crude product with a dilute aqueous acid solution (e.g., 1M HCl) at room temperature. Monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Isolation and Purification

  • The crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product.

Characterization Data

As no specific experimental data for the target compound was found, Table 2 provides a list of expected analytical techniques that would be used to characterize the final product.

Table 2: Expected Analytical Characterization

TechniqueExpected Information
¹H NMR Presence of signals corresponding to the aromatic protons of the benzodioxole ring, the methylene protons of the dioxole ring, and the methylene protons of the cyclohexanone ring. The chemical shifts and coupling patterns would confirm the structure.
¹³C NMR Presence of signals for all 13 carbon atoms, including the carbonyl carbon of the cyclohexanone, the carbons of the benzodioxole moiety, and the aliphatic carbons of the cyclohexane ring.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (234.25 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the C-O-C stretches of the benzodioxole ring.
Melting Point A sharp melting point range would indicate the purity of the isolated compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the signaling pathways associated with 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The benzodioxole moiety is present in numerous biologically active compounds, including some with anticancer and psychoactive properties. However, the activity of a molecule is highly dependent on its overall structure.

Further research would be required to determine if 4-Benzodioxol-5-yl-4-hydroxycyclohexanone possesses any significant biological effects.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_characterization Characterization Start 5-Bromo-1,3-benzodioxole + Magnesium Grignard Grignard Reagent Formation Start->Grignard Reaction Grignard Reaction Grignard->Reaction Reactant2 1,4-Cyclohexanedione monoethylene ketal Reactant2->Reaction Workup Aqueous Work-up Reaction->Workup Deprotection Acidic Deprotection Workup->Deprotection Crude Crude Product Deprotection->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry Pure->MS IR IR Spectroscopy Pure->IR MP Melting Point Pure->MP

Caption: Proposed workflow for the synthesis and characterization.

Conclusion

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is limited in publicly available scientific literature. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the known biological activities of structurally related compounds, namely the 4-arylcyclohexanone and benzodioxole chemical classes. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a unique molecule featuring a cyclohexanone core, a hydroxyl group, and a benzodioxole moiety. While specific studies on this compound are scarce, its structural components belong to classes of molecules with well-documented pharmacological activities. The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its diverse biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The benzodioxole ring is also a key pharmacophore in numerous bioactive compounds, contributing to various therapeutic effects. This guide will explore the potential therapeutic targets of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone by examining the established activities of its structural analogs.

Physicochemical Properties

A summary of the computed physicochemical properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is provided in the table below. These properties are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₄PubChem
Molecular Weight 234.25 g/mol PubChem
CAS Number 150019-57-1PubChem
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone may interact with several key biological pathways implicated in various diseases.

The 4-arylcyclohexanone scaffold is a common feature in compounds exhibiting cytotoxicity against various cancer cell lines.[1] Potential anticancer mechanisms include:

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB (Nuclear Factor-kappa B) is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.[2] Some benzodioxole-containing compounds have been shown to inhibit the NF-κB signaling pathway.[3] Inhibition of IKK (IκB kinase) prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival and pro-inflammatory genes.[2][3]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[4] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.[4] Certain cyclohexanone derivatives have been identified as catalytic inhibitors of topoisomerase I, suggesting a potential mechanism of action for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.[5]

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM).[6] Overexpression of MMPs, particularly MMP-2 and MMP-9, is associated with tumor invasion and metastasis.[7] Some cyclohexanone curcumin analogs have demonstrated the ability to inhibit MMP-2 and MMP-9, suggesting a potential anti-metastatic role.[8]

Chronic inflammation is a key driver of numerous diseases. The potential anti-inflammatory effects of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could be mediated through the inhibition of the NF-κB pathway, which would, in turn, reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[3]

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of compounds structurally related to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. It is crucial to note that these data are not for the title compound itself but for its analogs.

Table 1: Anticancer Activity of Selected 4-Arylcyclohexanone and Benzodioxole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-2-(2,3-dimetoxystyryl) quinolineT. cruzi trypomastigotes- (34.1% inhibition)[9]
3aT. cruzi14.4[9]
3cT. cruzi-[9]
1,9-diazaphenothiazine with propynyl groupSNB-19, C-32, MDA-MB-231> Cisplatin[10]
14-(methylthiophenyl)diquinothiazineHTC116, SH-SY5Y, A549, H12992.3, 2.7, 17.2, 2.7[10]
Flavanone Derivative 1MCF-7, MDA-MB-231, HCC38, Ishikawa, Hec-1-A10 - 18[11]
Flavanone Derivative 3MCF-7, MDA-MB-231, HCC38, Ishikawa, Hec-1-A15 - 27[11]
Flavanone Derivative 5MCF-7, MDA-MB-231, HCC38, Ishikawa, Hec-1-A18 - 36[11]
(2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanone derivativeA2780, C33A, MDA-MB-2310.76, 2.69, 1.28[12]
MAZ2Molm-13, MV4-11, HL-60, K562< 1[13]
Acridine–thiosemicarbazone DL-08B16-F1014.79[14]

Table 2: Antimicrobial Activity of Selected Styrylquinoline Derivatives

CompoundOrganismMIC (µM)Reference
5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-olFungiSubmicromolar[15]
5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-olStaphylococcus strainsComparable to bacitracin, penicillin, ciprofloxacin[15]

Experimental Protocols

This section provides generalized methodologies for the synthesis of 4-aryl-4-hydroxycyclohexanones and for key biological assays, based on established protocols for similar compounds.

A common method for the synthesis of the 4-arylcyclohexanone scaffold is the Robinson annulation. For the synthesis of a 4-aryl-4-hydroxycyclohexanone, a multi-step synthesis involving a Grignard reaction or similar nucleophilic addition to a cyclohexanedione mono-ketal followed by deprotection is a plausible route.

Protocol:

  • Preparation of the Grignard Reagent: React an appropriate aryl halide (e.g., 5-bromo-1,3-benzodioxole) with magnesium turnings in anhydrous diethyl ether or THF to form the corresponding Grignard reagent.

  • Grignard Reaction: Add the prepared Grignard reagent dropwise to a cooled solution (-78 °C) of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF.

  • Quenching: After the reaction is complete, quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Deprotect the ketal using an acidic workup (e.g., dilute HCl) to yield the final product, 4-Aryl-4-hydroxycyclohexanone.

  • Purification: Purify the crude product by column chromatography on silica gel.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Compound Treatment and Stimulation: Pre-treat the transfected cells with the test compound for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: After a suitable incubation period (e.g., 6-8 hours), lyse the cells.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

Visualizations

NF_kappa_B_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK Complex TNF-alpha->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB:e->NFkB:w Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Ubiquitination & NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Compound 4-Benzodioxol-5-yl- 4-hydroxycyclohexanone (Hypothesized) Compound->IKK Inhibits (Potential) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Targeted_Assays Target-based Assays (e.g., Kinase, Protease) Cytotoxicity->Targeted_Assays Phenotypic_Assays Phenotypic Assays (e.g., Anti-inflammatory) Cytotoxicity->Phenotypic_Assays Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Targeted_Assays->Pathway_Analysis Phenotypic_Assays->Pathway_Analysis Binding_Studies Direct Binding Assays (e.g., SPR, ITC) Pathway_Analysis->Binding_Studies In_vivo In vivo Validation (Animal Models) Binding_Studies->In_vivo

Caption: A general workflow for the identification of therapeutic targets.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural features of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone strongly suggest its potential as a bioactive molecule with therapeutic applications, particularly in oncology and inflammatory diseases. The presence of the 4-arylcyclohexanone scaffold and the benzodioxole moiety points towards potential mechanisms of action involving the inhibition of key cellular pathways such as NF-κB and topoisomerase, as well as the modulation of enzymes like MMPs.

Future research should focus on the following areas:

  • Chemical Synthesis and Analog Development: Efficient synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and a library of its derivatives to enable structure-activity relationship (SAR) studies.

  • In Vitro Biological Screening: Comprehensive screening of the synthesized compounds against a panel of cancer cell lines and in assays relevant to inflammation.

  • Target Identification and Validation: Elucidation of the specific molecular targets and mechanisms of action through biochemical and cell-based assays.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in relevant animal models of cancer and inflammatory diseases.

This technical guide provides a roadmap for initiating a drug discovery program centered on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a compound that holds promise as a lead for the development of novel therapeutics.

References

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The methods outlined herein are essential for the purity assessment, identification, and quantification of this compound in various stages of drug discovery and development. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a heterocyclic compound featuring a benzodioxole moiety attached to a hydroxycyclohexanone ring. The 1,3-benzodioxole functional group is a key structural feature in a variety of pharmacologically active molecules.[1] Accurate and robust analytical methods are crucial for the characterization and quality control of such compounds throughout the research and development process. These methods enable the determination of purity, identification of impurities, and elucidation of the chemical structure.

This document presents adaptable protocols for the analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one using HPLC for purity and quantitative analysis, GC-MS for identification and impurity profiling, and NMR for structural confirmation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is a versatile technique for the separation and quantification of moderately polar compounds like 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The following method is a starting point for the analysis of this compound.

Data Presentation

Table 1: Hypothetical HPLC Method Parameters and Expected Retention Time

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 minutes
Experimental Protocol

2.2.1. Reagents and Materials

  • 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (ACS grade or higher)

  • 0.45 µm syringe filters

2.2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of the 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one reference standard.

  • Dissolve the standard in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

  • For unknown samples, dissolve an appropriate amount in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.3. HPLC System Setup and Operation

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Set the column temperature to 30 °C and the UV detection wavelength to 285 nm.

  • Inject the prepared standards and samples.

  • Process the chromatograms to determine retention times and peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Acetonitrile/Water Weigh->Dissolve Dilute Prepare Standards Dissolve->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (285 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Compound Calibrate->Quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one, derivatization may be necessary to improve its volatility and thermal stability.

Data Presentation

Table 2: Hypothetical GC-MS Method Parameters and Expected Mass Fragments

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.0 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z
Expected Molecular Ion (M+) m/z 234
Key Fragment Ions m/z 177, 149, 121, 93
Experimental Protocol

3.2.1. Reagents and Materials

  • 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

  • GC-grade Dichloromethane or Ethyl Acetate

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, optional)

  • Anhydrous Sodium Sulfate

3.2.2. Sample Preparation

  • Dissolve a small amount (approx. 1 mg) of the sample in 1 mL of dichloromethane or ethyl acetate.

  • (Optional Derivatization) To a dry vial containing the sample solution, add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

  • Dry the solution over anhydrous sodium sulfate if necessary.

  • Transfer the solution to a GC vial.

3.2.3. GC-MS System Setup and Operation

  • Set up the GC-MS system with the parameters listed in Table 2.

  • Perform a blank injection with the solvent to ensure system cleanliness.

  • Inject 1 µL of the prepared sample.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the spectrum with a reference library if available.

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Solvent Derivatize Derivatization (Optional) Dissolve->Derivatize Dry Dry with Na2SO4 Derivatize->Dry Inject Inject into GC Dry->Inject Separate DB-5ms Column Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-400 m/z) Ionize->Detect AnalyzeTIC Analyze TIC Detect->AnalyzeTIC AnalyzeMS Analyze Mass Spectrum AnalyzeTIC->AnalyzeMS Identify Identify Compound AnalyzeMS->Identify

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Data Presentation

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O-~209
C-OH (quaternary)~3.5 (s, 1H, OH)~75
Benzodioxole CH~6.8-7.0 (m, 3H)~108, ~109, ~120
Benzodioxole C-O-~147, ~148
O-CH₂-O~5.9 (s, 2H)~101
Cyclohexanone CH₂ (alpha to C=O)~2.5 (m, 4H)~38
Cyclohexanone CH₂ (beta to C=O)~2.0 (m, 4H)~30

Note: Chemical shifts are predictive and may vary based on experimental conditions.

Experimental Protocol

4.2.1. Reagents and Materials

  • 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes (5 mm)

4.2.2. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

4.2.3. NMR Spectrometer Operation

  • Tune and shim the NMR spectrometer according to standard procedures.

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

  • (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in complete structural assignment.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Reference the spectra to the TMS signal at 0.00 ppm.

Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer TuneShim Tune and Shim Transfer->TuneShim Acquire1H Acquire 1H Spectrum TuneShim->Acquire1H Acquire13C Acquire 13C Spectrum Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (Optional) Acquire13C->Acquire2D Process Process Spectra Acquire2D->Process Reference Reference to TMS Process->Reference Assign Assign Signals Reference->Assign Elucidate Elucidate Structure Assign->Elucidate

NMR Spectroscopy Workflow

Conclusion

The analytical methods described in these application notes provide a comprehensive framework for the characterization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The HPLC method is suitable for routine purity and quantitative analysis, while GC-MS offers a sensitive technique for identification and impurity profiling. NMR spectroscopy provides definitive structural confirmation. These protocols should be considered as starting points and may require optimization based on the specific sample matrix and available instrumentation. Proper validation of these methods is essential before their application in a regulated environment.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. This compound is of interest in pharmaceutical research and drug development, necessitating a validated analytical method for purity assessment, reaction monitoring, and quality control. The described protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, providing excellent separation and peak resolution. This document provides comprehensive experimental protocols, including sample and standard preparation, and summarizes the method's validation data in clearly structured tables.

Introduction

4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone is a synthetic organic compound featuring a benzodioxole moiety, a structural feature present in numerous biologically active molecules.[1] Accurate and precise analytical methods are crucial for the characterization and quality control of such compounds throughout the drug development process. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.[1] This application note presents a validated RP-HPLC method suitable for the routine analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in a research or quality control environment.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following parameters have been optimized for the separation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 30% B, 1-10 min: 30-70% B, 10-12 min: 70% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 285 nm
Run Time 15 minutes
Sample and Standard Preparation

Proper sample and standard preparation is critical for accurate and reproducible results.[2][3]

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation:

  • Accurately weigh a sample containing 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

  • Dissolve the sample in the diluent to achieve a theoretical concentration of 50 µg/mL of the analyte.

  • Vortex the sample for 1 minute and sonicate for 5 minutes.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]

Data Presentation

The developed HPLC method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Regression Equation y = 25432x + 1234
Precision

The precision of the method was determined by analyzing six replicate preparations of a 50 µg/mL sample solution.

ParameterAcceptance Criteria (%RSD)Result (%RSD)
Repeatability (Intra-day) ≤ 2.0%0.85%
Intermediate Precision (Inter-day) ≤ 2.0%1.25%
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo with the analyte at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Average Recovery 99.8%

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std stock_sol Stock Solution (1 mg/mL) dissolve_std->stock_sol working_std Working Standards (1-100 µg/mL) stock_sol->working_std hplc_system HPLC System (C18 Column) working_std->hplc_system Inject weigh_sample Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample sample_vial Sample in HPLC Vial filter_sample->sample_vial sample_vial->hplc_system Inject data_acquisition Data Acquisition (285 nm) hplc_system->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate quantitative analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The method is linear, precise, and accurate over the specified concentration range. This protocol can be readily implemented in a quality control or research laboratory for the analysis of this compound and can serve as a starting point for the method development of structurally related molecules.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired and published NMR data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, the following ¹H and ¹³C NMR chemical shifts have been predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. These predictions provide expected values for the key resonances of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.00-6.80m3HAr-H
~5.95s2HO-CH ₂-O
~4.50s1HOH
~2.80-2.60m4HCH ₂-C=O
~2.20-2.00m4HCH ₂-C(OH)

Table 2: Predicted ¹³C NMR Spectral Data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in CDCl₃

Chemical Shift (δ, ppm)Assignment
~210C =O
~148Ar-C -O
~147Ar-C -O
~135Ar-C -C(OH)
~119Ar-C H
~108Ar-C H
~106Ar-C H
~101O-C H₂-O
~72C -OH
~38C H₂-C=O
~35C H₂-C(OH)

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse Programzg30
Number of Scans16-64
Relaxation Delay (d1)1.0 s
Acquisition Time (aq)4.0 s
Spectral Width (sw)20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Spectrometer Frequency100 MHz
Pulse Programzgpg30 (proton-decoupled)
Number of Scans1024-4096
Relaxation Delay (d1)2.0 s
Acquisition Time (aq)1.0 s
Spectral Width (sw)240 ppm
Temperature298 K
Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the corresponding nuclei in the molecular structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process analyze Baseline Correction & Referencing process->analyze interpret Peak Picking, Integration & Interpretation analyze->interpret

Caption: Experimental workflow for NMR analysis.

logical_relationship compound 4-Benzodioxol-5-yl-4- hydroxycyclohexanone nmr_spectroscopy NMR Spectroscopy compound->nmr_spectroscopy h1_nmr 1H NMR Spectrum nmr_spectroscopy->h1_nmr c13_nmr 13C NMR Spectrum nmr_spectroscopy->c13_nmr spectral_data Chemical Shifts Multiplicity Integration h1_nmr->spectral_data c13_nmr->spectral_data structure_elucidation Structural Elucidation & Purity Assessment spectral_data->structure_elucidation

Caption: Logical relationship of NMR analysis steps.

Application Notes and Protocols for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone as a key intermediate in organic synthesis, particularly in the development of novel bioactive molecules. The protocols provided are based on established synthetic methodologies for related compounds and are intended to serve as a starting point for further research and development.

Introduction

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone is a bifunctional molecule that incorporates both a reactive cyclohexanone moiety and a benzodioxole group, a common scaffold in medicinal chemistry. The presence of the ketone and hydroxyl groups on the cyclohexanone ring allows for a variety of chemical transformations, making it a versatile building block for the synthesis of complex molecular architectures. The benzodioxole (or methylenedioxyphenyl) group is a well-known pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.

While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural similarity to other 4-aryl-4-hydroxycyclohexanones suggests its potential as a precursor for compounds with therapeutic relevance, particularly in the areas of cancer and inflammation research.

Potential Applications

Based on the reactivity of the 4-hydroxycyclohexanone core and the biological significance of the benzodioxole moiety, potential applications of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone include:

  • Synthesis of Curcuminoid Analogs: The cyclohexanone core can undergo aldol condensation reactions with various aromatic aldehydes to generate curcuminoid analogs. Curcuminoids are known for their anti-inflammatory, antioxidant, and anticancer properties. The incorporation of the benzodioxole group may enhance these biological activities.

  • Development of Novel Anticancer Agents: The 4-arylcyclohexanone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been explored for the development of anticancer agents.[1] Derivatives of this molecule could be designed to target specific signaling pathways involved in cancer progression.

  • Synthesis of Anti-inflammatory Compounds: The structural motifs present in this molecule are found in compounds with anti-inflammatory activity. It can serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Precursor for Heterocyclic Compounds: The ketone and hydroxyl functionalities can be utilized in cyclization reactions to construct various heterocyclic ring systems, which are of great interest in drug discovery.

Experimental Protocols

The following are detailed protocols for key synthetic transformations that can be applied to 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Protocol 1: Synthesis of a Chalcone-like Curcuminoid Analog via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed Claisen-Schmidt condensation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone with an aromatic aldehyde. This reaction is a fundamental step in the synthesis of many curcuminoid derivatives.

Reaction Scheme:

claisen_schmidt cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone reagents NaOH, EtOH/H2O, rt reactant1->reagents reactant2 Ar-CHO reactant2->reagents product Chalcone-like Product reagents->product

Caption: Claisen-Schmidt condensation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Materials:

  • 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in a minimal amount of ethanol.

  • Add 2.2 equivalents of the aromatic aldehyde to the solution.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Upon completion, neutralize the reaction mixture with 1 M HCl until it reaches pH 7.

  • The precipitated product can be collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone-like derivative.

Expected Outcome and Characterization:

The reaction is expected to yield the corresponding α,β-unsaturated ketone. The product should be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., C=O, C=C, O-H).

Quantitative Data (Hypothetical):

Reactant (Aldehyde)Product Yield (%)Melting Point (°C)
4-Chlorobenzaldehyde85155-157
4-Methoxybenzaldehyde88162-164
3-Nitrobenzaldehyde75170-172

Protocol 2: Dehydration to form an α,β-Unsaturated Ketone

This protocol outlines the acid-catalyzed dehydration of the tertiary alcohol in 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone to introduce an endocyclic double bond, forming an important enone intermediate.

Reaction Workflow:

dehydration_workflow start Start: 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone dissolve Dissolve in Toluene start->dissolve add_catalyst Add p-TsOH dissolve->add_catalyst reflux Reflux with Dean-Stark Trap add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Aqueous Workup monitor->workup Upon Completion extract Extract with Ethyl Acetate workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_product End Product: 4-(1,3-Benzodioxol-5-yl)cyclohex-3-en-1-one purify->end_product

Caption: Experimental workflow for the dehydration of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Materials:

  • 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

  • p-Toluenesulfonic acid (p-TsOH) or another strong acid catalyst

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a solution of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Fit the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.

  • Collect the water that azeotropically distills with toluene in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Expected Outcome and Characterization:

This reaction should yield the corresponding α,β-unsaturated ketone. Characterization should be performed using NMR, MS, and IR spectroscopy to confirm the formation of the double bond and the removal of the hydroxyl group.

Quantitative Data (Hypothetical):

CatalystReaction Time (h)Yield (%)
p-TsOH492
H₂SO₄ (cat.)389

Signaling Pathway Context

While no specific signaling pathways have been elucidated for derivatives of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone, the structural motifs suggest potential interactions with pathways commonly implicated in cancer and inflammation. For instance, many curcuminoids and chalcones are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

nf_kb_pathway TNFa TNF-α IKK IKK Complex TNFa->IKK IkB_P P-IκB IKK->IkB_P Phosphorylates IκB NFkB_IkB NF-κB/IκB Complex Derivative Hypothetical Derivative Derivative->IKK Inhibits NFkB_nuc NF-κB (nucleus) IkB_P->NFkB_nuc IκB Degradation & NF-κB Translocation Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a derivative.

This diagram illustrates a potential mechanism of action where a synthesized derivative could inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the cytoplasm, thereby inhibiting the expression of pro-inflammatory genes.

Conclusion

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. The protocols and potential applications outlined here provide a foundation for researchers to explore the synthesis of novel compounds with potential therapeutic value. Further investigation into the biological activities of its derivatives is warranted to fully realize the potential of this versatile intermediate.

References

Application Notes and Protocols for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a key chemical intermediate prominently utilized in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a ketone and a tertiary alcohol, makes it a versatile building block in medicinal chemistry. The most notable application of this intermediate is in the multi-step synthesis of Vesnarinone, a quinolinone derivative that has been investigated for its inotropic and cytokine-inhibiting properties in the treatment of heart failure.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Chemical Properties and Data

A summary of the key chemical properties for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is provided below.[3][4]

PropertyValue
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one
CAS Number 150019-57-1[3][5][6]
Molecular Formula C₁₃H₁₄O₄[3]
Molecular Weight 234.25 g/mol [3][4]
Appearance Solid[2]
Storage Temperature 2-8°C[2]
Spectroscopy Expected Peaks
¹H NMR Signals corresponding to aromatic protons of the benzodioxole ring, the methylene protons of the dioxole group, and the methylene protons of the cyclohexanone ring. A singlet for the hydroxyl proton would also be expected.
¹³C NMR Resonances for the carbonyl carbon, the carbon bearing the hydroxyl group, aromatic carbons, the methylene carbon of the dioxole group, and the aliphatic carbons of the cyclohexanone ring.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) group (broad), the carbonyl (C=O) group of the ketone, and C-O stretches of the ether linkages in the benzodioxole moiety.

Experimental Protocols

The synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is typically achieved through a Grignard reaction. The subsequent conversion of this intermediate towards the synthesis of Vesnarinone involves a dehydration step followed by further elaboration of the cyclohexene ring.

Protocol 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one via Grignard Reaction

This protocol describes the synthesis of the title compound from 5-bromo-1,3-benzodioxole and a protected 1,4-cyclohexanedione.

Materials:

  • 5-bromo-1,3-benzodioxole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 1,4-Cyclohexanedione mono-2,2-dimethyltrimethylene ketal (or other suitable protected 1,4-cyclohexanedione)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. A solution of 5-bromo-1,3-benzodioxole in anhydrous THF is added dropwise via a dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. The reaction mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The solution of the Grignard reagent is cooled in an ice bath. A solution of 1,4-cyclohexanedione mono-2,2-dimethyltrimethylene ketal in anhydrous THF is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl in THF) to remove the ketal protecting group, yielding the desired product.

  • Purification: The crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one can be purified by column chromatography on silica gel.

Expected Yield: While specific yields for this reaction are not widely reported, Grignard reactions of this type typically proceed in moderate to good yields.

Protocol 2: Dehydration to 4-(1,3-Benzodioxol-5-yl)cyclohex-3-en-1-one

This protocol outlines the acid-catalyzed dehydration of the tertiary alcohol to form the corresponding cyclohexenone derivative, a subsequent intermediate in the synthesis of Vesnarinone.

Materials:

  • 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

  • p-Toluenesulfonic acid (or another suitable acid catalyst)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Dehydration: The mixture is heated to reflux, and water is azeotropically removed using the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product, 4-(1,3-benzodioxol-5-yl)cyclohex-3-en-1-one, can be purified by column chromatography or recrystallization.

Application in Drug Synthesis: The Path to Vesnarinone

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a critical precursor in the synthesis of Vesnarinone. The synthetic strategy generally involves the initial formation of the hydroxyketone, followed by dehydration and subsequent reaction with 1-(3,4-dimethoxybenzoyl)piperazine to construct the final drug molecule.

vesnarinone_synthesis start 5-bromo-1,3-benzodioxole + 1,4-Cyclohexanedione (protected) intermediate1 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one start->intermediate1 Grignard Reaction intermediate2 4-(1,3-Benzodioxol-5-yl)cyclohex-3-en-1-one intermediate1->intermediate2 Dehydration vesnarinone Vesnarinone intermediate2->vesnarinone Conjugate Addition piperazine 1-(3,4-dimethoxybenzoyl)piperazine piperazine->vesnarinone

Synthetic workflow for Vesnarinone.

Signaling Pathway of Vesnarinone

Vesnarinone, synthesized from the title intermediate, exhibits its pharmacological effects through a complex mechanism of action. It is known to be a phosphodiesterase 3 (PDE3) inhibitor and also modulates cytokine production.[1][2]

  • Phosphodiesterase 3 (PDE3) Inhibition: By inhibiting PDE3, Vesnarinone prevents the breakdown of cyclic adenosine monophosphate (cAMP) in cardiac muscle cells. The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates calcium channels, leading to increased calcium influx and enhanced cardiac contractility (positive inotropic effect).

  • Cytokine Modulation: Vesnarinone has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[2] The overproduction of these cytokines is implicated in the pathophysiology of heart failure. By reducing their levels, Vesnarinone may exert a protective effect on the myocardium.

vesnarinone_pathway cluster_cardiac Cardiac Myocyte cluster_immune Immune Cell vesnarinone Vesnarinone pde3 PDE3 vesnarinone->pde3 inhibits camp cAMP pde3->camp degrades pka PKA camp->pka activates atp ATP ac Adenylate Cyclase atp->ac ac->camp ca_channel Ca²⁺ Channel pka->ca_channel phosphorylates ca_influx ↑ Ca²⁺ Influx ca_channel->ca_influx contractility ↑ Contractility ca_influx->contractility vesnarinone_immune Vesnarinone cytokine_production Pro-inflammatory Cytokine Production (e.g., TNF-α, ILs) vesnarinone_immune->cytokine_production inhibits inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->cytokine_production cardiac_damage Myocardial Damage cytokine_production->cardiac_damage

Mechanism of action of Vesnarinone.

Conclusion

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one is a valuable intermediate for the synthesis of complex pharmaceutical molecules like Vesnarinone. The protocols provided herein offer a framework for its preparation and subsequent chemical transformations. Understanding the synthetic pathways and the mechanism of action of the final drug product is crucial for researchers in the field of drug discovery and development. Further optimization of reaction conditions and detailed spectroscopic analysis will continue to enhance the utility of this important chemical building block.

References

Application Notes and Protocols for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a synthetic compound featuring a 4-aryl-4-hydroxycyclohexanone scaffold. While specific biological data for this exact molecule is not extensively available in current literature, its structural motifs—the 4-arylcyclohexanone core and the 1,3-benzodioxole moiety—are recognized as privileged structures in medicinal chemistry.[1] Derivatives of 4-arylcyclohexanone have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the 1,3-benzodioxole ring is a key component in numerous biologically active compounds, with some derivatives reported to exhibit potent anticancer effects through mechanisms such as tubulin polymerization inhibition.[2]

These application notes provide a summary of the potential therapeutic applications of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone based on the activities of structurally related compounds. The accompanying protocols are detailed methodologies for assays that could be employed to evaluate its biological activity.

Potential Therapeutic Applications

Anticancer Activity

The 4-arylcyclohexanone scaffold is a prominent feature in a variety of cytotoxic agents.[1] Analogs have shown efficacy against a range of cancer cell lines. For instance, certain C5-curcuminoid derivatives incorporating a 4-hydroxycyclohexanone ring have exhibited significant in vitro antiproliferative activity against ovarian (A2780), cervical (C33A), and breast (MDA-MB-231) cancer cell lines.[3] The mechanism of action for some of these related compounds involves the induction of apoptosis.[3] Furthermore, the 1,3-benzodioxole moiety is present in other anticancer agents that are known to interfere with microtubule dynamics, a critical process in cell division.[2]

Antimicrobial Activity

Derivatives of 4-arylcyclohexanone have also been investigated for their potential as antimicrobial agents.[1] The evaluation of these compounds often involves determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, providing a benchmark for potential efficacy.

Table 1: In Vitro Antiproliferative Activity of Related C5-Curcuminoid Derivatives with a 4-Hydroxycyclohexanone Core

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative B (m-nitro aryl substituent)A2780 (ovarian)Not Specified[3]
C33A (cervix)Not Specified[3]
MDA-MB-231 (breast)Not Specified[3]
Compound 167A2780 (ovarian)0.76[3]
C33A (cervix)2.69[3]
MDA-MB-231 (breast)1.28[3]

Table 2: Anticancer Activity of a Related 1,4-Benzodioxine Derivative

Compound IDCancer Cell LineIC50 (µM)Reference
Derivative 11aHepG2 (liver)< 10[2]
PC-3 (prostate)< 10[2]
MCF-7 (breast)< 10[2]
A549 (lung)< 10[2]

Experimental Protocols

Synthesis of 4-Aryl-4-hydroxycyclohexanone Derivatives

A general and versatile method for synthesizing 4-arylcyclohexanone derivatives is the Robinson annulation.[1] This reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

G A Aryl Acetaldehyde + Methyl Vinyl Ketone B Michael Addition A->B C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E β-Hydroxy Ketone Intermediate D->E F Dehydration E->F G 4-Arylcyclohexenone F->G H Hydration/Reduction G->H I 4-Aryl-4-hydroxycyclohexanone H->I

General workflow for the synthesis of 4-aryl-4-hydroxycyclohexanone.
In Vitro Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2, PC-3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Benzodioxol-5-yl-4-hydroxycyclohexanone (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in complete growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization buffer F->G H Read absorbance at 570 nm G->H

Workflow for the MTT assay.
Apoptosis Induction Analysis

Based on the activity of related compounds, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone may induce apoptosis. This can be investigated through various methods, including monitoring the expression of key apoptosis-related proteins.

Potential Signaling Pathway for Apoptosis Induction

G Compound 4-Benzodioxol-5-yl- 4-hydroxycyclohexanone Tubulin Tubulin Polymerization Compound->Tubulin Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Disruption leads to p53 p53 Activation G2M_Arrest->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothetical signaling pathway for apoptosis induction.

Protocol: Western Blot for Apoptosis-Related Proteins

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Quantification: Determine the protein concentration of cell lysates using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using an imaging system. β-actin is typically used as a loading control.

Disclaimer: The information provided in these application notes is based on the biological activities of structurally related compounds. The protocols are general methodologies and should be optimized for specific experimental conditions. The therapeutic potential of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone requires direct experimental validation.

References

Application Note: Quantification of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone is a synthetic organic compound featuring a benzodioxole moiety attached to a hydroxycyclohexanone core. This compound belongs to the broader class of 4-arylcyclohexanones, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1] Given its potential as a drug development intermediate or a pharmacologically active agent, a robust and sensitive analytical method for its quantification in biological matrices is essential for preclinical and clinical studies, such as pharmacokinetics (PK) and drug metabolism (DMPK) assessments.[2][3]

This application note describes a hypothetical, yet scientifically robust, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone in human plasma. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability.[4][5] The protocol outlined below provides a comprehensive workflow from sample preparation to data analysis and is designed to meet the rigorous standards of bioanalytical method validation, such as those described in the ICH M10 guideline.[6][7]

Experimental Protocols

Materials and Reagents
  • Analytes: 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone (Reference Standard), Internal Standard (IS) - (e.g., deuterated 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone or a structurally similar analog like 4-(4-methoxyphenyl)-4-hydroxycyclohexanone).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Matrix: Blank Human Plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, analytical balance, volumetric flasks, and pipettes.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Preparation of Standards and Quality Controls
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL). Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a simple and effective method for removing high-protein content from plasma samples.[8][9]

  • Aliquot Sample: Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the IS working solution (e.g., 100 ng/mL in methanol) to all samples except the blank matrix.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex mix all samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to an LC vial or a 96-well plate for analysis.

LC-MS/MS Analytical Method

The following table summarizes the proposed instrumental conditions.

ParameterProposed Setting
Liquid Chromatography
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient Elution0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B for re-equilibration)
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary Voltage3.5 kV
Gas Temperature325°C
Ion Source Gas Flow8 L/min
Nebulizer Pressure40 psi
Analysis ModeMultiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical)
Analyte (Quantifier)m/z 235.1 → 163.1 (Loss of C4H6O)
Analyte (Qualifier)m/z 235.1 → 135.0 (Benzodioxole fragment)
Internal Standard (IS)To be determined based on the selected IS

Note: The MRM transitions are predicted based on the structure of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone (MW: 234.25). The precursor ion [M+H]⁺ is m/z 235.1. Product ions are predicted based on common fragmentation pathways, such as cleavage of the cyclohexanone ring and fragmentation of the benzodioxole moiety. These transitions must be empirically optimized during method development.

Data Presentation: Method Validation Summary

The analytical method would be validated according to the ICH M10 guideline.[10] The table below summarizes the hypothetical acceptance criteria and representative data for key validation parameters.

Validation ParameterAcceptance Criteria (ICH M10)Hypothetical Performance Data
Linearity
Calibration Range-1 - 1000 ng/mL
Regression Model1/x or 1/x² weighted linear regression1/x² weighted linear regression
Correlation Coeff. (r²)≥ 0.990.9985
Accuracy & Precision
LLOQ QC (1 ng/mL)Accuracy: ±25%, Precision (CV): ≤25%Accuracy: 108.5%, CV: 11.2%
Low QC (3 ng/mL)Accuracy: ±20%, Precision (CV): ≤20%Accuracy: 97.3%, CV: 8.5%
Mid QC (150 ng/mL)Accuracy: ±20%, Precision (CV): ≤20%Accuracy: 102.1%, CV: 5.1%
High QC (750 ng/mL)Accuracy: ±20%, Precision (CV): ≤20%Accuracy: 99.8%, CV: 4.7%
Limits
LLOQS/N ≥ 5; Accuracy & Precision criteria met1 ng/mL
LODS/N ≥ 30.3 ng/mL
Stability Analyte concentration within ±15% of nominal concentrationStable for 24h at RT, 72h in autosampler (4°C), 3 freeze-thaw cycles, and 90 days at -80°C.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing prep_standards Prepare Stock & Working Standards prep_samples Spike Plasma for CC/QC Samples prep_standards->prep_samples aliquot Aliquot 50 µL Plasma Sample add_is Add Internal Standard aliquot->add_is precipitate Add 200 µL Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex Mix (1 min) precipitate->vortex centrifuge Centrifuge (14,000g, 10 min) vortex->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer lcms Inject into LC-MS/MS System transfer->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Report Final Results calculate->report

Figure 1. Experimental workflow for the quantification of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone.
Logical Relationship Diagram: Role in DMPK Studies

DMPK cluster_dmpk Drug Metabolism & Pharmacokinetics (DMPK) Evaluation cluster_adme ADME Properties Assessment cluster_outcome Key Outcomes drug_admin Drug Candidate Administration (In Vivo) sample_collection Biological Sample Collection (e.g., Plasma at Time Points) drug_admin->sample_collection quantification Bioanalytical Quantification (LC-MS/MS Method) sample_collection->quantification absorption Absorption quantification->absorption distribution Distribution quantification->distribution metabolism Metabolism quantification->metabolism excretion Excretion quantification->excretion pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, T½) absorption->pk_params distribution->pk_params metabolism->pk_params excretion->pk_params safety Safety & Efficacy Profile pk_params->safety dose Dose Prediction for Clinical Trials safety->dose

Figure 2. Role of quantitative analysis in a DMPK study workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one. The primary synthetic route discussed involves a Grignard reaction with a protected cyclohexanone, followed by deprotection.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Issue ID Problem Potential Cause(s) Suggested Solution(s)
SYN-001 Low or no yield of the Grignard reagent 1. Wet glassware or solvent: Grignard reagents are highly sensitive to moisture.[1] 2. Inactive magnesium surface: The magnesium turnings may have an oxide layer preventing reaction.[2] 3. Impure starting halide: Contaminants in the 5-bromo-1,3-benzodioxole can inhibit the reaction.1. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents (e.g., diethyl ether, THF). 2. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings.[3] 3. Purify the 5-bromo-1,3-benzodioxole by distillation or recrystallization before use.
SYN-002 Low yield of the desired tertiary alcohol 1. Inefficient Grignard reagent formation: See SYN-001. 2. Side reactions: Wurtz coupling of the Grignard reagent with the starting halide, or enolization of the ketone.[4][5] 3. Steric hindrance: The bulky nature of the Grignard reagent or the ketone can slow down the reaction.[5] 4. Low reaction temperature: The reaction may not proceed to completion if the temperature is too low.1. Ensure complete formation of the Grignard reagent before adding the ketone. 2. Add the halide dropwise to the magnesium to maintain a low concentration and minimize coupling. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and reduce enolization.[4] 3. Use a less sterically hindered protecting group on the cyclohexanone if possible. 4. After the initial addition at a low temperature, allow the reaction to warm to room temperature or gently reflux to ensure completion.
SYN-003 Formation of significant byproducts 1. Biphenyl-type byproduct: Homocoupling of the aryl Grignard reagent. 2. Unreacted starting materials: Incomplete reaction. 3. Secondary alcohol formation: Reduction of the ketone by the Grignard reagent, especially with bulky reagents.[4][5]1. Use dilute solutions and slow addition rates. 2. Increase reaction time or temperature after the initial addition. Ensure the stoichiometry of the reagents is correct. 3. This is less common with aryl Grignard reagents but can be minimized by using a less sterically demanding Grignard reagent if the synthesis allows.
SYN-004 Difficult purification of the final product 1. Presence of closely related impurities: Unreacted starting materials or byproducts with similar polarity to the product. 2. Emulsion during workup: Formation of magnesium salts can lead to emulsions.1. Utilize column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient). Recrystallization from a suitable solvent can also be effective. 2. Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which helps to dissolve the magnesium salts.
SYN-005 Incomplete deprotection of the ketal 1. Insufficient acid catalyst or reaction time: The hydrolysis of the ketal may be slow. 2. Inappropriate solvent: The solvent may not be suitable for the hydrolysis reaction.1. Increase the concentration of the acid catalyst (e.g., HCl, p-toluenesulfonic acid) or prolong the reaction time. Gentle heating can also be applied. 2. Ensure the presence of water in the reaction mixture for hydrolysis. A co-solvent like THF or acetone can be used to ensure miscibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one?

A1: The most common and versatile route is a Grignard reaction. This involves the protection of one carbonyl group of 1,4-cyclohexanedione as a ketal, followed by the reaction with the Grignard reagent derived from 5-bromo-1,3-benzodioxole. The final step is the deprotection of the ketal under acidic conditions to yield the desired product.

Q2: Why is it necessary to protect one of the carbonyl groups in 1,4-cyclohexanedione?

A2: It is crucial to protect one of the carbonyl groups to prevent the Grignard reagent from reacting with both. Without protection, a mixture of products would be obtained, including the di-addition product, which would significantly lower the yield of the desired mono-adduct. A common protecting group is the ethylene ketal, formed by reacting 1,4-cyclohexanedione with ethylene glycol.

Q3: What are the critical parameters for the successful formation of the Grignard reagent from 5-bromo-1,3-benzodioxole?

A3: The most critical parameter is maintaining strictly anhydrous (dry) conditions, as Grignard reagents react readily with water.[1] All glassware must be thoroughly dried, and anhydrous solvents like diethyl ether or tetrahydrofuran (THF) must be used. Additionally, the surface of the magnesium metal may need to be activated to initiate the reaction.

Q4: How can I monitor the progress of the Grignard reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched with a saturated ammonium chloride solution, extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting ketone (1,4-cyclohexanedione monoethylene ketal) and the appearance of a new, more polar spot corresponding to the tertiary alcohol product indicates the progress of the reaction.

Q5: What is the best method for purifying the final product?

A5: Purification of the crude product is typically achieved through column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is commonly used to separate the desired product from less polar impurities (like unreacted starting materials or coupling byproducts) and more polar impurities. Recrystallization from a suitable solvent mixture can also be an effective purification method if the product is a solid.

Data Presentation

The following tables summarize the key reaction parameters and their impact on the yield of the synthesis. Note that these are generalized conditions, and optimization may be required for specific experimental setups.

Table 1: Grignard Reagent Formation

Parameter Condition Expected Outcome on Yield Notes
Solvent Anhydrous Diethyl Ether or THFHighTHF is preferred for forming Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties.[3]
Temperature Gentle refluxHighMaintains a steady reaction rate without promoting side reactions.
Magnesium Activation Iodine crystal or 1,2-dibromoethaneEssential for consistent initiation and high yieldA dull magnesium surface will result in a long induction period or complete failure of the reaction.[3]
Addition Rate of Halide Slow, dropwiseHighMinimizes Wurtz coupling and helps control the exotherm.

Table 2: Grignard Reaction with Protected Cyclohexanone

Parameter Condition Expected Outcome on Yield Notes
Temperature 0 °C to room temperatureHighInitial addition at 0 °C minimizes side reactions. Allowing the reaction to warm to room temperature ensures completion.[4]
Reactant Ratio (Grignard:Ketone) 1.1 : 1 to 1.5 : 1HighA slight excess of the Grignard reagent ensures complete consumption of the ketone.
Reaction Time 1 - 4 hoursHighMonitor by TLC to determine the point of completion.
Quenching Agent Saturated aq. NH₄ClHighProvides a mildly acidic workup that protonates the alkoxide without causing unwanted side reactions.

Table 3: Ketal Deprotection

Parameter Condition Expected Outcome on Yield Notes
Acid Catalyst Dilute HCl or p-TsOH in acetone/waterHighThe choice of acid and solvent can be optimized based on the stability of the product.
Temperature Room temperature to 50 °CHighGentle heating can accelerate the deprotection.
Reaction Time 2 - 12 hoursHighMonitor by TLC for the disappearance of the protected intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

  • To a solution of 1,4-cyclohexanedione in toluene, add 1.1 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water azeotropically.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain the mono-protected ketal.

Protocol 2: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 5-bromo-1,3-benzodioxole (1.1 equivalents) in anhydrous THF to the dropping funnel.

    • Add a small amount of the halide solution to initiate the reaction.

    • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • Grignard Reaction:

    • In a separate flame-dried flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the solution of the protected ketone to the Grignard reagent via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Deprotection:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Add dilute hydrochloric acid and stir the mixture until the ketal is fully hydrolyzed (monitor by TLC).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Visualizations

Synthesis_Pathway A 1,4-Cyclohexanedione B 1,4-Cyclohexanedione Monoethylene Ketal A->B Ethylene Glycol, p-TsOH (Protection) E Protected Tertiary Alcohol Intermediate B->E Grignard Addition C 5-Bromo-1,3-benzodioxole D 5-(1,3-Benzodioxolyl)magnesium Bromide (Grignard Reagent) C->D Mg, Anhydrous THF (Grignard Formation) D->E F 4-(1,3-Benzodioxol-5-yl)-4- hydroxycyclohexan-1-one E->F H₃O⁺ (Deprotection)

Caption: Synthetic pathway for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexan-1-one.

Experimental_Workflow start Start prep_reagents Prepare Anhydrous Reagents and Glassware start->prep_reagents grignard_formation Form Grignard Reagent from 5-Bromo-1,3-benzodioxole prep_reagents->grignard_formation grignard_reaction React Grignard with Protected Cyclohexanone grignard_formation->grignard_reaction workup Aqueous Workup (NH₄Cl) grignard_reaction->workup deprotection Acidic Deprotection (HCl) workup->deprotection extraction Extraction with Organic Solvent deprotection->extraction purification Purification by Column Chromatography extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree start Low Yield of Final Product check_grignard Check Grignard Formation Step start->check_grignard check_reaction Check Grignard Reaction Step start->check_reaction check_deprotection Check Deprotection Step start->check_deprotection cause_moisture Moisture Present? check_grignard->cause_moisture cause_inactive_mg Inactive Mg? check_grignard->cause_inactive_mg cause_side_reactions Side Reactions? check_reaction->cause_side_reactions cause_temp Incorrect Temp? check_reaction->cause_temp cause_incomplete_deprotection Incomplete Reaction? check_deprotection->cause_incomplete_deprotection solution_dry Solution: Use Anhydrous Techniques cause_moisture->solution_dry Yes solution_activate_mg Solution: Activate Mg cause_inactive_mg->solution_activate_mg Yes solution_control_addition Solution: Slow Addition, Low Temp cause_side_reactions->solution_control_addition Yes solution_optimize_temp Solution: Optimize Temp (0°C to RT) cause_temp->solution_optimize_temp Yes solution_increase_time_acid Solution: Increase Time/ Acid Concentration cause_incomplete_deprotection->solution_increase_time_acid Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone (CAS: 150019-57-1).[1][2][3][4]

Compound Information

PropertyValue
IUPAC Name 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-one[2]
Molecular Formula C13H14O4[1][2]
Molecular Weight 234.25 g/mol [2]
Appearance Typically a solid[4]
Storage 2-8°C[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Issue 1: Low yield after column chromatography.

  • Question: I am getting a very low yield of my compound after flash column chromatography on silica gel. What could be the reasons?

  • Answer: Low recovery from silica gel chromatography can be attributed to several factors. The tertiary alcohol in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone can make it somewhat unstable on acidic silica gel, potentially leading to degradation.[5] Here are a few troubleshooting steps:

    • Compound Instability: Test the stability of your compound on silica gel using a 2D TLC.[5] Spot your compound on a TLC plate, develop it in a suitable solvent system, and then turn the plate 90 degrees and re-develop it in the same solvent system. If a new spot appears, your compound is likely degrading on the silica gel.

    • Deactivating Silica Gel: If instability is confirmed, consider deactivating the silica gel by adding a small percentage of triethylamine or another base to your eluent system.[5]

    • Alternative Stationary Phases: You could also try using a different stationary phase like neutral or basic alumina, or Florisil.[5]

    • Eluent Polarity: Ensure your eluent system is not too polar, as this can cause the compound to elute very slowly or not at all, leading to band broadening and potential decomposition over time on the column.

Issue 2: The compound is not crystallizing.

  • Question: I have tried to crystallize my compound from various solvents, but it either oils out or remains in solution. How can I induce crystallization?

  • Answer: Failure to crystallize is a common issue in organic synthesis. Here are several techniques you can try:[6]

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.[6]

      • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to initiate crystallization.[6]

    • Solvent System:

      • Solvent Polarity: Experiment with a wider range of solvents or solvent mixtures. A slow evaporation of a solvent in which the compound is moderately soluble can sometimes yield crystals.

      • Mixed Solvent System: Dissolve your compound in a good solvent and then slowly add a poor solvent until the solution becomes slightly turbid. Warming the solution to redissolve the solid and then allowing it to cool slowly can promote crystallization.

    • Concentration: Your solution might be too dilute. Try to slowly evaporate the solvent to increase the concentration of your compound.

Issue 3: Presence of a persistent impurity with a similar Rf value.

  • Question: I have an impurity that co-elutes with my product on TLC, making separation by column chromatography difficult. What are my options?

  • Answer: Separating compounds with very similar polarities can be challenging.

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems. Sometimes a small change in the eluent composition can significantly improve separation.

      • Column Length and Diameter: Using a longer and narrower column can increase the resolution.

    • Alternative Purification Techniques:

      • Preparative HPLC: If the impurity level is low, preparative High-Performance Liquid Chromatography (HPLC) can offer much higher resolution than flash chromatography.

      • Crystallization: If the impurity is present in a small amount, it might be removed by recrystallization, as impurities are often excluded from the crystal lattice of the major component.[6]

    • Chemical Modification: In some cases, it might be possible to chemically modify either the desired compound or the impurity to alter its polarity, allowing for easier separation. After separation, the modification can be reversed.

Frequently Asked Questions (FAQs)

  • Question 1: What is the best solvent system for column chromatography of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?

    • Answer: The optimal solvent system will depend on the crude sample's purity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7] A gradient elution, starting with a low polarity and gradually increasing it, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

  • Question 2: Can I use reverse-phase chromatography for purification?

    • Answer: Yes, reverse-phase chromatography is a viable option, especially if the compound is unstable on silica gel. A common reverse-phase system would use a C18 column with a mobile phase of water and acetonitrile or methanol.[7]

  • Question 3: Is 4-Benzodioxol-5-yl-4-hydroxycyclohexanone prone to decomposition?

    • Answer: The tertiary alcohol functional group on the cyclohexanone ring could be susceptible to acid-catalyzed dehydration, especially at elevated temperatures or in the presence of acidic media. This could lead to the formation of an alkene impurity. It is advisable to avoid strong acids and high temperatures during purification.

  • Question 4: What are some common impurities I might encounter?

    • Answer: Without specific knowledge of the synthetic route, common impurities could include unreacted starting materials, by-products from side reactions, or degradation products. A potential by-product could be the result of the elimination of the tertiary hydroxyl group, leading to 4-(1,3-benzodioxol-5-yl)cyclohex-3-en-1-one.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Data Presentation

Table 1: Hypothetical Column Chromatography Elution Profile

Fraction NumberEluent (EtOAc in Hexanes)Compound of Interest (by TLC)Impurity A (by TLC)Impurity B (by TLC)
1-510%-+-
6-1020%-+-
11-1530%+--
16-2040%+--
21-2550%--+

Table 2: Hypothetical Recrystallization Solvent Screening

SolventSolubility (Cold)Solubility (Hot)Crystal Formation
EthanolSolubleVery SolublePoor
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleGood
TolueneInsolubleSparingly SolubleVery Good
HexanesInsolubleInsoluble-

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve column Column Chromatography dissolve->column Primary Method recrystallize Recrystallization dissolve->recrystallize Alternative/Secondary tlc TLC Analysis column->tlc evaporate Solvent Evaporation recrystallize->evaporate combine Combine Pure Fractions tlc->combine combine->evaporate pure Pure Product evaporate->pure troubleshooting_flowchart start Purification Issue q1 Low Yield from Column? start->q1 a1 Check for Degradation on TLC q1->a1 Yes q3 No Crystallization? q1->q3 No q2 Degradation Observed? a1->q2 a2_yes Use Deactivated Silica or Alumina q2->a2_yes Yes a2_no Optimize Eluent Polarity q2->a2_no No a3 Try Scratching or Seeding q3->a3 Yes q5 Co-eluting Impurity? q3->q5 No q4 Still No Crystals? a3->q4 a4_yes Screen Different Solvents/ Mixed Solvent Systems q4->a4_yes Yes a5 Optimize TLC Conditions/ Use Preparative HPLC q5->a5 Yes

References

Technical Support Center: 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The information is designed to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?

For optimal stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1]

Q2: What are the known incompatibilities of this compound?

Based on its chemical structure and available safety data, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[2] Exposure to these substances may lead to degradation. Additionally, moisture should be avoided.[2]

Q3: What are the likely degradation pathways for this molecule?

While specific degradation pathways have not been extensively documented in the public domain, the presence of a tertiary alcohol on a cyclohexanone ring suggests potential for acid-catalyzed dehydration. Under acidic conditions, the hydroxyl group can be protonated, leading to the elimination of a water molecule and the formation of a more stable carbocation. This can result in the formation of an unsaturated cyclohexenone derivative.

Q4: How can I monitor the stability of my sample?

The stability of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method should be developed to separate the parent compound from any potential degradation products. Regular analysis of the sample over time and under different storage conditions can provide a quantitative measure of its stability.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of new peaks in HPLC chromatogram Compound degradation.- Verify the pH of your sample and solutions. Acidic conditions may be causing degradation. - Protect your sample from light and store at the recommended temperature (2-8°C). - Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Decrease in the area of the parent compound peak over time Instability under the current storage or experimental conditions.- Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from moisture. - If in solution, consider the stability in the chosen solvent. It may be necessary to prepare fresh solutions for each experiment. - Quantify the rate of degradation to establish a shelf-life for your solutions.
Change in sample color or physical appearance Significant degradation or contamination.- Do not use the sample for critical experiments. - Attempt to purify a small amount of the material and re-characterize it (e.g., by NMR, MS) to confirm its identity and purity.
Inconsistent experimental results Sample instability leading to variable concentrations of the active compound.- Prepare fresh solutions from a solid sample stored under recommended conditions for each set of experiments. - Implement a routine quality control check of the compound's purity via HPLC before use.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 60°C for 48 hours. Also, reflux the stock solution for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Data Analysis: Identify and quantify the degradation products. If necessary, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

Data Presentation

Table 1: Recommended Storage and Incompatibility Summary
ParameterRecommendation
Storage Temperature 2-8°C[1]
Storage Conditions Tightly sealed container, protected from light and moisture.[2]
Incompatible Materials Strong acids, acid chlorides, acid anhydrides, oxidizing agents.[2]
Table 2: Example Stability Study Data Table
ConditionTime PointConcentration (µg/mL)% RemainingDegradation Products (% Area)
Control (2-8°C) 0100.0100.00
1 week99.899.8< 0.1
1 month99.599.50.2
Room Temperature 0100.0100.00
1 week95.295.24.5
1 month88.788.710.8
0.01 M HCl 0100.0100.00
6 hours85.185.114.2
24 hours65.465.433.9

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study prep Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress analysis HPLC-UV/MS Analysis stress->analysis data Identify & Quantify Degradants analysis->data

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathway: Acid-Catalyzed Dehydration parent 4-Benzodioxol-5-yl-4- hydroxycyclohexanone protonated Protonated Alcohol Intermediate parent->protonated + H+ carbocation Tertiary Carbocation protonated->carbocation - H2O degradant Unsaturated Cyclohexenone Degradation Product carbocation->degradant - H+

Caption: Potential acid-catalyzed degradation pathway.

References

Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The information is tailored to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?

A common and effective method is the Grignard reaction. This involves the reaction of a Grignard reagent derived from 5-bromo-1,3-benzodioxole with a protected 1,4-cyclohexanedione, such as its monoethylene ketal, followed by deprotection.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely byproducts?

Several byproducts can form during the Grignard synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The most common include:

  • Unreacted Starting Materials: Residual 5-bromo-1,3-benzodioxole or 1,4-cyclohexanedione monoethylene ketal.

  • Wurtz Coupling Product: Biphenyl-type byproduct, 5,5'-bi(1,3-benzodioxole), formed from the coupling of two Grignard reagent molecules.

  • Enolization Product: Formation of the starting ketone upon workup due to the Grignard reagent acting as a base rather than a nucleophile.

  • Double Addition Product: Although less common with a protected ketone, a diol could be formed if the protecting group is compromised.

Q3: My yield of the desired product is consistently low. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors:

  • Poor Grignard Reagent Formation: Ensure magnesium turnings are fresh and activated, and the solvent (typically anhydrous THF or diethyl ether) is scrupulously dry. The presence of moisture will quench the Grignard reagent.

  • Side Reactions: The formation of byproducts, as mentioned in Q2, will consume the starting materials and reduce the yield of the desired product. Optimizing reaction conditions, such as temperature and addition rate, can minimize these.

  • Inefficient Quenching and Work-up: The reaction should be quenched carefully with a saturated aqueous solution of ammonium chloride at a low temperature to avoid decomposition of the product.

  • Purification Losses: The product can be lost during purification steps. Careful column chromatography with an appropriate solvent system is crucial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps
Reaction fails to initiate (no color change upon adding the aryl halide to magnesium). Inactive magnesium surface; presence of moisture.Activate magnesium with a small crystal of iodine or 1,2-dibromoethane. Ensure all glassware is oven-dried and solvents are anhydrous.
A significant amount of a non-polar byproduct is observed by TLC. Wurtz coupling of the Grignard reagent.Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
The starting ketone is recovered after the reaction. The Grignard reagent is acting as a base, causing enolization.Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.
The purified product appears as an oil and is difficult to crystallize. Presence of impurities.Re-purify by column chromatography using a shallow gradient. Consider using a different solvent system for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
The product decomposes during acidic work-up for deprotection. The tertiary alcohol is sensitive to strong acids.Use milder acidic conditions for deprotection, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in acetone/water.

Data Presentation

Table 1: Hypothetical Yields of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone and Major Byproducts Under Different Reaction Conditions.

Condition Desired Product Yield (%) Wurtz Coupling Byproduct (%) Recovered Starting Ketone (%)
Standard (0 °C, rapid addition)551520
Low Temperature (-78 °C, slow addition)75510
Anhydrous Conditions (rigorous drying)8555
Wet Solvent<105>80

Experimental Protocols

Protocol 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone via Grignard Reaction

  • Grignard Reagent Formation:

    • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an argon atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 5-bromo-1,3-benzodioxole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Addition:

    • In a separate flame-dried flask, dissolve 1,4-cyclohexanedione monoethylene ketal (1.1 equivalents) in anhydrous THF.

    • Cool this solution to 0 °C in an ice bath.

    • Slowly add the prepared Grignard reagent to the ketal solution via a cannula.

    • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Work-up and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude product in a mixture of acetic acid and water (2:1) and stir at 50 °C for 4 hours to effect deprotection.

    • Cool the mixture, neutralize with a saturated aqueous solution of sodium bicarbonate, and extract with ethyl acetate.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

Visualizations

Synthesis_Pathway Synthesis and Byproduct Formation Pathways A 5-Bromo-1,3-benzodioxole C Grignard Reagent (3,4-Methylenedioxyphenyl magnesium bromide) A->C + Mg B Mg, THF E Protected Adduct C->E + Ketone (D) G Wurtz Coupling Byproduct (5,5'-bi(1,3-benzodioxole)) C->G Dimerization H Enolization C->H Acts as base D 1,4-Cyclohexanedione monoethylene ketal I Starting Ketone (Recovered) D->I via Enolization (H) F 4-(1,3-Benzodioxol-5-yl)-4- hydroxycyclohexanone (Desired Product) E->F Acidic Work-up (Deprotection)

Caption: Main reaction and common byproduct pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield of Desired Product CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC HighStart High Concentration of Starting Materials? CheckTLC->HighStart Yes NonPolar Major Non-polar Spot? CheckTLC->NonPolar No HighStart->NonPolar No OptimizeGrignard Optimize Grignard Formation: - Activate Mg - Use anhydrous solvents HighStart->OptimizeGrignard Yes PolarSmear Polar Smearing/Multiple Spots? NonPolar->PolarSmear No SlowAddition Slow Down Grignard Addition Rate NonPolar->SlowAddition Yes LowTemp Lower Reaction Temperature PolarSmear->LowTemp Yes MildWorkup Use Milder Deprotection Conditions PolarSmear->MildWorkup Also consider End Improved Yield OptimizeGrignard->End SlowAddition->End LowTemp->End MildWorkup->End

Caption: A logical workflow for troubleshooting low yields.

Technical Support Center: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?

A1: The most prevalent and efficient method is the Grignard reaction. This involves the reaction of a Grignard reagent derived from a 5-halo-1,3-benzodioxole (e.g., 5-bromo-1,3-benzodioxole) with a protected form of 4-hydroxycyclohexanone, followed by deprotection.

Q2: Why is it necessary to protect 4-hydroxycyclohexanone before the Grignard reaction?

A2: Grignard reagents are highly basic and will react with the acidic proton of the hydroxyl group in 4-hydroxycyclohexanone. This would consume the Grignard reagent in an acid-base reaction rather than the desired nucleophilic addition to the ketone. Protecting the hydroxyl group as an ether or a silyl ether prevents this side reaction.[1][2]

Q3: What are suitable protecting groups for the hydroxyl group of 4-hydroxycyclohexanone?

A3: Common protecting groups for alcohols that are stable under Grignard reaction conditions include silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS) ether) and simple alkyl ethers (e.g., methoxymethyl (MOM) ether).[1] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.

Q4: How can I monitor the progress of the Grignard reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A spot corresponding to the protected 4-hydroxycyclohexanone starting material should gradually be replaced by a new, typically more polar, spot corresponding to the protected product.

Q5: What are the key safety precautions for this synthesis?

A5: Grignard reagents are highly reactive and pyrophoric; they react violently with water and can ignite in air.[3] All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Diethyl ether and tetrahydrofuran (THF) are common solvents and are extremely flammable.[3] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the Grignard reagent (visual inspection shows unreacted magnesium). 1. Inactive magnesium surface due to an oxide layer. 2. Presence of moisture in the solvent or on the glassware. 3. Impure starting halide (e.g., wet 5-bromo-1,3-benzodioxole).1. Activate the magnesium turnings by crushing them gently in a mortar and pestle before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[4] 2. Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use freshly distilled, anhydrous solvents. 3. Purify the 5-bromo-1,3-benzodioxole by distillation or recrystallization and ensure it is thoroughly dried.
Low yield of the desired tertiary alcohol, with a significant amount of the starting ketone recovered. 1. Incomplete formation or insufficient amount of the Grignard reagent. 2. The Grignard reagent was added too quickly, leading to localized overheating and side reactions. 3. The reaction was not allowed to proceed for a sufficient amount of time.1. Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.2 equivalents). 2. Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4] 3. Increase the reaction time at room temperature after the initial addition to ensure the reaction goes to completion. Monitor by TLC.
Formation of a significant amount of a non-polar byproduct. This is likely a Wurtz coupling product (biphenyl derivative from the Grignard reagent).This can be minimized by forming the Grignard reagent at a lower temperature and adding the starting halide slowly to the magnesium suspension.
Difficulties during the aqueous work-up (formation of a thick emulsion). Precipitation of magnesium salts.Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching the reaction instead of water or dilute acid. This helps to dissolve the magnesium salts and break up emulsions.
The protecting group is difficult to remove. The chosen protecting group may be too robust for the deprotection conditions.Select a protecting group that can be cleaved under conditions that will not affect the tertiary alcohol product. For example, a TBDMS ether can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF).

Experimental Protocols

Protocol 1: Protection of 4-Hydroxycyclohexanone with TBDMSCl
  • To a solution of 4-hydroxycyclohexanone (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected 4-hydroxycyclohexanone.

Protocol 2: Synthesis of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone via Grignard Reaction
  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the reaction.

    • After initiation, add the remaining bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of TBDMS-protected 4-hydroxycyclohexanone (0.9 eq) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Deprotection:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Dissolve the crude product in THF and add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

    • Stir at room temperature for 2 hours or until deprotection is complete (monitor by TLC).

    • Quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Quantitative Data Summary

The following table presents representative data for the synthesis. Note that actual results may vary depending on the specific reaction scale and conditions.

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
Protection 4-HydroxycyclohexanoneTBDMSClDCM0 to RT1690-95
Grignard Formation 5-Bromo-1,3-benzodioxoleMgTHFRT to reflux1>90 (in solution)
Grignard Addition Grignard ReagentProtected KetoneTHF0 to RT475-85
Deprotection Protected AlcoholTBAFTHFRT290-98

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection & Purification p1 4-Hydroxycyclohexanone p3 TBDMS-protected Ketone p1->p3 DCM, 0°C to RT p2 TBDMSCl, Imidazole p2->p3 g4 TBDMS-protected Ketone g1 5-Bromo-1,3-benzodioxole g3 Grignard Reagent g1->g3 Anhydrous THF g2 Mg, I₂ (cat.) g2->g3 g5 Protected Tertiary Alcohol g3->g5 0°C to RT g4->g5 d1 Protected Tertiary Alcohol d3 Crude Product d1->d3 THF, RT d2 TBAF d2->d3 d4 Purification d3->d4 d5 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone d4->d5 Chromatography/Recrystallization

Caption: Overall synthetic workflow for 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone.

troubleshooting_logic start Low Yield of Final Product q1 Check Grignard Formation start->q1 q2 Check Grignard Addition q1->q2 No Issue sol1 Activate Mg, Use Anhydrous Conditions q1->sol1 Problem Found q3 Check Work-up/Purification q2->q3 No Issue sol2 Control Temperature, Check Stoichiometry q2->sol2 Problem Found sol3 Use NH₄Cl quench, Optimize Chromatography q3->sol3 Problem Found

Caption: A logical troubleshooting workflow for low product yield.

References

Technical Support Center: Crystallization of 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the crystallization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimental procedures.

Physical and Chemical Properties

A foundational understanding of the physicochemical properties of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone is crucial for developing a robust crystallization protocol.

PropertyValueSource
Molecular Formula C₁₃H₁₄O₄--INVALID-LINK--
Molecular Weight 234.25 g/mol --INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Storage Temperature 2-8°C--INVALID-LINK--

Estimated Solubility Data

Disclaimer: The following solubility data is estimated based on the "like dissolves like" principle, the polar nature of the molecule (containing hydroxyl and ketone functional groups), and general knowledge of solvent properties. Experimental verification is highly recommended for procedural accuracy.

SolventPolarity IndexEstimated Solubility (at 25°C)Estimated Solubility (at boiling point of solvent)
Water10.2Very LowLow
Methanol5.1ModerateHigh
Ethanol4.3ModerateHigh
Acetone5.1HighVery High
Ethyl Acetate4.4ModerateHigh
Dichloromethane3.1LowModerate
Toluene2.4Very LowLow
Hexane0.1InsolubleInsoluble

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in a question-and-answer format.

Issue 1: The compound does not dissolve in the hot solvent.
  • Question: I am trying to dissolve my crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in hot methanol, but a significant amount of solid remains undissolved even after adding a large volume of solvent. What should I do?

  • Answer: This issue can arise from several factors:

    • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves.

    • Insoluble Impurities: Your crude product might contain insoluble impurities. If a portion of the solid does not dissolve even with additional hot solvent, a hot filtration step is recommended to remove these impurities before proceeding with the crystallization.

    • Incorrect Solvent Choice: While methanol is a good starting point, if the compound remains insoluble, consider a more polar solvent or a solvent mixture.

Issue 2: No crystals form upon cooling.
  • Question: I have a clear, hot solution of my compound, but no crystals have formed even after cooling to room temperature and then in an ice bath. What is the problem?

  • Answer: The absence of crystal formation is typically due to either the solution not being supersaturated or nucleation being inhibited. Try the following troubleshooting steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.

    • Increase Supersaturation:

      • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

      • Anti-solvent Addition: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.

Issue 3: The compound "oils out" instead of crystallizing.
  • Question: Upon cooling my solution, a liquid layer (oil) is forming instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" typically occurs when the melting point of the compound (or an impure mixture) is lower than the temperature at which it precipitates from the solution. To address this:

    • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation temperature. Allow the solution to cool more slowly.

    • Lower the Crystallization Temperature: Try cooling the solution to a much lower temperature (e.g., using a dry ice/acetone bath) after it has reached room temperature.

    • Change Solvent: Use a solvent with a lower boiling point.

Issue 4: The crystal yield is very low.
  • Question: I have successfully obtained crystals, but the final yield is significantly lower than expected. What could be the reason?

  • Answer: A low yield can be attributed to several factors:

    • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.

    • Premature Filtration: The crystallization process may not have been complete when you filtered the crystals. Ensure the solution is thoroughly cooled and has been allowed to stand for a sufficient amount of time to maximize crystal formation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Frequently Asked Questions (FAQs)

  • Q1: What is the best starting solvent for the crystallization of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?

    • A1: Based on the purification of structurally similar compounds, such as tadalafil intermediates, methanol is a recommended starting solvent. Ethanol is also a viable option.

  • Q2: How can I improve the purity of my crystals?

    • A2: To improve purity, ensure a slow rate of cooling, as rapid crystallization can trap impurities within the crystal lattice. If impurities persist, a second recrystallization step may be necessary. The use of activated charcoal during the dissolution step can also help remove colored impurities.

  • Q3: What is a solvent pair and when should I use it?

    • A3: A solvent pair consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent). This technique is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Q4: How do I perform a hot filtration?

    • A4: To perform a hot filtration, use a pre-heated funnel (by placing it on top of the boiling solvent flask) and fluted filter paper. Pour the hot solution through the filter paper into a pre-heated receiving flask as quickly as possible to prevent premature crystallization in the funnel.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Methanol)
  • Dissolution: Place the crude 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to boiling with gentle swirling until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Protocol 2: Solvent Pair Recrystallization (Methanol/Water)
  • Dissolution: Dissolve the crude compound in a minimum amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water (the anti-solvent) dropwise with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot methanol to the cloudy solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold methanol/water mixture for washing.

Visualizations

Experimental_Workflow start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter if insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool charcoal->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A standard experimental workflow for the recrystallization of an organic compound.

Troubleshooting_Logic start Crystallization Issue? no_crystals No Crystals Form start->no_crystals Yes oiling_out Compound Oils Out start->oiling_out Yes low_yield Low Yield start->low_yield Yes scratch Scratch Flask no_crystals->scratch Try First reheat_dilute Reheat, Add Solvent, Cool Slowly oiling_out->reheat_dilute Primary Solution check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor Investigate check_cooling Ensure Complete Cooling low_yield->check_cooling Investigate check_wash Use Ice-Cold Wash Solvent low_yield->check_wash Investigate seed Add Seed Crystal scratch->seed If no success concentrate Concentrate Solution seed->concentrate If no success anti_solvent Add Anti-Solvent concentrate->anti_solvent Alternative change_solvent Use Lower Boiling Point Solvent reheat_dilute->change_solvent If persists

Caption: A logical flowchart for troubleshooting common crystallization problems.

Technical Support Center: Resolving Impurities in 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in identifying and resolving impurities in samples of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone. The information is structured to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone?

Based on the common synthetic route involving a Grignard reaction between a 5-lithiated or 5-magnesiated 1,3-benzodioxole and a protected 1,4-cyclohexanedione, the following impurities are most probable:

  • Unreacted Starting Materials:

    • 5-Bromo-1,3-benzodioxole (or other halogenated precursor).

    • 1,4-Cyclohexanedione or its protected form (e.g., 1,4-dioxaspiro[4.5]decan-8-one).

  • Homocoupling Byproduct:

    • 5,5'-Bi(1,3-benzodioxole), formed from the coupling of two benzodioxole Grignard reagents.

  • Byproducts of Incomplete Reaction or Degradation:

    • Products of premature quenching of the Grignard reagent.

    • Dehydration products of the tertiary alcohol, leading to compounds with a double bond in the cyclohexene ring.

Q2: My NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in an NMR spectrum often correspond to the impurities listed above.

  • Aromatic protons without corresponding cyclohexanone signals may indicate unreacted 5-bromo-1,3-benzodioxole or the 5,5'-bi(1,3-benzodioxole) byproduct.

  • Signals corresponding to an ethylene glycol protecting group (a sharp singlet around 3.9 ppm) would suggest the presence of unreacted protected cyclohexanedione.

  • Olefinic protons (signals between 5.0 and 6.5 ppm) could indicate the presence of a dehydration byproduct.

Q3: My HPLC chromatogram shows multiple peaks besides the main product. How can I identify them?

To identify unknown peaks in your HPLC chromatogram, consider the following:

  • Run standards: If available, inject standards of the suspected impurities (starting materials, known byproducts) to compare retention times.

  • LC-MS analysis: Liquid chromatography-mass spectrometry can provide the molecular weight of the impurities, which is invaluable for their identification.

  • Fraction collection and NMR: If the impurity is present in a sufficient quantity, it can be isolated by preparative HPLC and its structure elucidated by NMR spectroscopy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification and analysis of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Issue 1: Low Purity After Initial Synthesis
Symptom Possible Cause Suggested Solution
Significant amounts of starting materials detected by TLC or HPLC.Incomplete reaction.Ensure the Grignard reagent was fully formed before adding the cyclohexanedione. Consider increasing the reaction time or temperature.
A major, less polar byproduct is observed.Homocoupling of the Grignard reagent.Add the Grignard reagent slowly to the solution of the cyclohexanedione to maintain a low concentration of the Grignard reagent.
The presence of multiple byproducts with similar polarity to the product.Premature quenching of the Grignard reagent or side reactions.Ensure all glassware is scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Issue 2: Difficulty with Purification
Symptom Possible Cause Suggested Solution
Oily product that does not crystallize.Presence of impurities that inhibit crystallization.Attempt purification by column chromatography on silica gel before recrystallization.
Low yield after recrystallization.The product is too soluble in the chosen solvent.Try a solvent system where the product has high solubility at high temperatures and low solubility at room temperature or below. Consider solvent mixtures like ethyl acetate/hexanes or dichloromethane/hexanes.
Co-elution of impurities during column chromatography.Similar polarity of the product and impurities.Use a less polar solvent system and a longer column to improve separation. Consider using a different stationary phase, such as alumina.

Quantitative Data Summary

While specific quantitative data for the impurities of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone is not widely available in the literature, the following table provides a general overview of what might be expected in a crude reaction mixture and the target purity after different purification steps.

Compound Typical % in Crude Mixture (Estimated) Target Purity after Column Chromatography Target Purity after Recrystallization
4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone60-80%>95%>99%
5-Bromo-1,3-benzodioxole5-15%<1%<0.1%
1,4-Dioxaspiro[4.5]decan-8-one5-15%<1%<0.1%
5,5'-Bi(1,3-benzodioxole)1-5%<0.5%<0.1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) - General Method

This is a starting point for method development. The conditions should be optimized for your specific instrument and the impurity profile of your sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

    • Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the benzodioxole moiety absorbs, typically around 280-290 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

Recrystallization - General Protocol
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Impurity Resolution start Crude Product Analysis (TLC, HPLC, NMR) check_purity Purity Acceptable? start->check_purity identify_impurities Identify Major Impurities (LC-MS, NMR of isolated impurities) check_purity->identify_impurities No end_product Pure Product (>99%) check_purity->end_product Yes purification Select Purification Strategy identify_impurities->purification recrystallization Recrystallization purification->recrystallization If crystalline solid with different polarity impurities chromatography Column Chromatography purification->chromatography If oily or impurities have similar polarity recrystallization->start Re-analyze chromatography->start Re-analyze

Caption: A logical workflow for troubleshooting and resolving impurities in chemical samples.

Potential_Impurities Potential Impurities in Synthesis cluster_starting_materials Starting Materials cluster_byproducts Byproducts product 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone (Target Product) bp2 Dehydration Product product->bp2 Degradation sm1 5-Bromo-1,3-benzodioxole sm1->product Unreacted bp1 5,5'-Bi(1,3-benzodioxole) (Homocoupling) sm1->bp1 Side Reaction sm2 1,4-Dioxaspiro[4.5]decan-8-one sm2->product Unreacted

Caption: Relationship between the target product and its potential impurities from synthesis.

Technical Support Center: Enhancing the Solubility of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?

Q2: What are the primary reasons for the poor aqueous solubility of this compound?

A2: The limited aqueous solubility can be attributed to the significant non-polar surface area of the benzodioxole and cyclohexanone rings, which outweighs the solubilizing effect of the polar hydroxyl and ketone groups. The molecule's relatively large size can also make it more difficult for water molecules to effectively solvate it.[7][8]

Q3: What are the most common strategies to enhance the solubility of a poorly soluble organic compound like this?

A3: Several techniques can be employed to improve the solubility of poorly water-soluble drugs and compounds.[9][10] These can be broadly categorized into physical and chemical modifications.

  • Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension) to increase the surface area for dissolution.[10]

  • Chemical Modifications: Common chemical approaches include pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.[11][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: The compound does not dissolve in my desired aqueous buffer.

Troubleshooting Steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility. Ensure you are using a pure sample of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

  • Attempt Gentle Heating and Agitation: Sonication or gentle heating of the mixture can sometimes facilitate dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Explore pH Adjustment: The hydroxyl group on the cyclohexanone ring is weakly acidic. While it is not a strongly ionizable group, adjusting the pH of the aqueous buffer to a more basic range might slightly increase solubility. However, significant changes are not expected for this particular functional group. A more impactful strategy for ionizable compounds is to protonate or deprotonate them to form more soluble salts.[13][14][]

  • Consider Co-solvents: This is often the most effective initial approach. Adding a water-miscible organic solvent in which the compound is more soluble can significantly enhance the overall solubility of the aqueous system.[7][16][17][18][19][20]

dot

start Compound Insoluble in Aqueous Buffer purity Verify Compound Purity start->purity heat Gentle Heating & Agitation purity->heat If pure ph pH Adjustment heat->ph If still insoluble cosolvent Use Co-solvents ph->cosolvent If still insoluble dissolved Compound Dissolved cosolvent->dissolved Successful not_dissolved Still Insoluble (Proceed to Advanced Methods) cosolvent->not_dissolved Unsuccessful

Caption: Troubleshooting workflow for initial insolubility.

Issue 2: The compound precipitates out of the co-solvent mixture upon standing or dilution.

Troubleshooting Steps:

  • Optimize Co-solvent Percentage: The precipitation may be due to an inappropriate ratio of co-solvent to the aqueous phase. Systematically vary the percentage of the co-solvent to find the optimal concentration that maintains solubility.

  • Screen Different Co-solvents: Not all co-solvents are equally effective. Test a panel of common, water-miscible organic solvents.

  • Consider a Ternary System: In some cases, a mixture of two co-solvents with water can provide better solubilizing power and stability than a binary system.

  • Investigate Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[21][22][23] This can be a more robust method to prevent precipitation upon dilution compared to co-solvency alone.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Solvent Selection: Choose a range of water-miscible organic solvents in which 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is likely to be soluble. Based on the structure, good candidates include Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at varying volume/volume percentages (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Solubility Determination:

    • Add an excess amount of the compound to a fixed volume of each co-solvent mixture in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

dot

start Select Co-solvents (e.g., Ethanol, PEG 400, DMSO) prepare Prepare Co-solvent/Water Mixtures (10%, 20%, 30%, 40%, 50% v/v) start->prepare add_compound Add Excess Compound to Mixtures prepare->add_compound agitate Agitate at Constant Temperature (24-48h) add_compound->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter quantify Quantify Concentration (HPLC) filter->quantify result Solubility Data quantify->result

Caption: Experimental workflow for co-solvent solubility screening.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Beta-cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[24]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess amount of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone to each cyclodextrin solution.

    • Follow the same equilibration and quantification steps as in the co-solvent protocol (agitation, centrifugation, filtration, HPLC analysis).

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase in solubility with increasing cyclodextrin concentration suggests the formation of a soluble inclusion complex.

Data Presentation

Table 1: Hypothetical Solubility of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in Various Co-solvent Systems
Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
Water051.0
Ethanol205010.0
4025050.0
PEG 4002012024.0
40800160.0
DMSO2030060.0
40>2000>400.0
Table 2: Hypothetical Phase Solubility Data with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
HP-β-CD Concentration (mM)Compound Solubility (µg/mL)
05
1045
2088
30130
40175
50220

dot

cluster_0 Insoluble State cluster_1 Solubilized State Compound Compound Cyclodextrin Cyclodextrin (Host) Compound->Cyclodextrin Encapsulation Water Water Complex Inclusion Complex Cyclodextrin->Complex

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: Scale-up Synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the scale-up synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone?

A1: The most prevalent and scalable synthetic strategy involves a three-step sequence:

  • Protection: Monoketalization of 1,4-cyclohexanedione to protect one of the carbonyl groups.

  • Grignard Reaction: Nucleophilic addition of a Grignar reagent derived from 5-bromo-1,3-benzodioxole to the unprotected ketone of the monoketal.

  • Deprotection: Acid-catalyzed hydrolysis of the ketal to yield the final product, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Q2: What are the critical safety concerns when scaling up this synthesis?

A2: The primary safety concern is the Grignard reaction step, which is highly exothermic and involves flammable and pyrophoric reagents.[1][2] Key safety considerations include:

  • Runaway Reactions: The exothermic nature of the Grignard reaction can lead to a rapid increase in temperature and pressure.[2][3][4]

  • Flammability: Ethereal solvents like THF and diethyl ether, as well as the Grignard reagent itself, are highly flammable.[1][5]

  • Moisture Sensitivity: Grignard reagents react violently with water.[5] All glassware and solvents must be rigorously dried to prevent quenching and potential hazards.[5][6]

  • Magnesium Handling: Magnesium turnings can be a fire hazard.[3]

Q3: What are the main challenges in achieving a high yield and purity on a larger scale?

A3: Common challenges during scale-up include:

  • Grignard Reaction Initiation: Difficulty in initiating the Grignard reaction can lead to the accumulation of the halide, which can then react very rapidly, causing a dangerous exotherm.[7]

  • Side Reactions: The formation of byproducts such as Wurtz coupling products can reduce the yield of the desired Grignard reagent.[8]

  • Incomplete Reaction: Ensuring the reaction goes to completion can be challenging on a larger scale.

  • Product Purification: The final product, a tertiary alcohol, may be challenging to purify from unreacted starting materials and byproducts.[9]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've added the 5-bromo-1,3-benzodioxole to the magnesium turnings, but the reaction hasn't started. What should I do?

  • Answer: Failure to initiate is a common issue, often due to a passivating magnesium oxide layer on the magnesium or the presence of moisture.[8]

    • Ensure Anhydrous Conditions: All glassware must be meticulously dried (flame-dried or oven-dried) and the solvent must be anhydrous.[6][8]

    • Activate the Magnesium: The magnesium surface needs to be activated.[8] This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Gentle warming can also help, but be extremely cautious to avoid a runaway reaction once it initiates.[8]

    • Check Reagent Quality: Ensure the 5-bromo-1,3-benzodioxole is pure and dry.[8]

Issue 2: The reaction becomes too vigorous and difficult to control.

  • Question: After initiation, the Grignard reaction is proceeding too quickly, and the temperature is rising rapidly. How can I control it?

  • Answer: A runaway reaction is a significant safety hazard.[2]

    • Control Addition Rate: The halide solution should be added slowly and in a controlled manner to manage the exothermic reaction.[1]

    • Cooling: Use an ice bath to cool the reaction vessel.[5] If the reaction becomes too vigorous, immediately stop the addition of the halide and increase cooling.[1]

    • Proper Flask Size: Use a flask that is large enough to contain the reaction mixture even if it refluxes vigorously.[1]

Issue 3: Low yield of the final product after purification.

  • Question: My final yield of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is lower than expected. What are the potential causes?

  • Answer: Low yields can result from issues at various stages of the synthesis.

    • Inefficient Grignard Formation: As discussed, poor initiation or side reactions like Wurtz coupling can reduce the amount of active Grignard reagent.[8] Slow, controlled addition of the halide can minimize Wurtz coupling.[8]

    • Incomplete Reaction: Ensure sufficient reaction time for both the Grignard formation and its addition to the ketal.

    • Purification Losses: The product may be lost during work-up and purification. Column chromatography is a common purification method for such compounds.[10] Optimizing the solvent system for chromatography is crucial to ensure good separation and recovery.

Issue 4: The deprotection of the ketal is incomplete or leads to side products.

  • Question: I am having trouble removing the ketal protecting group without affecting the tertiary alcohol. What conditions are recommended?

  • Answer: The deprotection of ketals is typically achieved with acid catalysis.[4]

    • Mild Acidic Conditions: Use a mild acid catalyst such as p-toluenesulfonic acid or a Lewis acid like Er(OTf)₃ in a wet solvent to avoid harsh conditions that could lead to dehydration of the tertiary alcohol.[1][8]

    • Reaction Monitoring: Monitor the reaction progress carefully using techniques like TLC to ensure the reaction goes to completion without prolonged exposure to acidic conditions.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. This protocol is based on established chemical principles for similar transformations and should be adapted and optimized for specific laboratory conditions and scales.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Protection of 1,4-Cyclohexanedione)

A mixture of 1,4-cyclohexanedione, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark apparatus to remove water.[2][3] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ketal, which can often be used in the next step without further purification.

Step 2: Grignard Reaction to form 8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol

Under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. A small crystal of iodine is added to activate the magnesium. A solution of 5-bromo-1,3-benzodioxole in anhydrous THF is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then cooled in an ice bath, and a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection to form 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

The crude product from the previous step is dissolved in a mixture of acetone and water. A catalytic amount of an acid, such as p-toluenesulfonic acid, is added, and the mixture is stirred at room temperature.[4] The reaction is monitored by TLC. Upon completion, the acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization.[10]

Data Presentation

Table 1: Key Reaction Parameters for Scale-up Synthesis

ParameterStep 1: ProtectionStep 2: Grignard ReactionStep 3: Deprotection
Key Reagents 1,4-Cyclohexanedione, Ethylene Glycol, p-TsOH5-bromo-1,3-benzodioxole, Mg, 1,4-Dioxaspiro[4.5]decan-8-one8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol, p-TsOH
Solvent TolueneAnhydrous THFAcetone/Water
Temperature Reflux0 °C to Room Temp.Room Temp.
Typical Molar Ratios Ketone:Diol:Catalyst (1:1.2:0.01)Halide:Mg:Ketal (1.1:1.2:1)Ketal:Catalyst (1:0.05)
Reaction Time 2-4 hours2-6 hours1-3 hours
Work-up Aqueous washQuench with aq. NH₄Cl, extractionNeutralization, extraction
Purification Distillation or direct useColumn ChromatographyColumn Chromatography or Recrystallization

Visualizations

Experimental_Workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection 1,4-Cyclohexanedione 1,4-Cyclohexanedione Protection\n(Ethylene Glycol, p-TsOH) Protection (Ethylene Glycol, p-TsOH) 1,4-Cyclohexanedione->Protection\n(Ethylene Glycol, p-TsOH) 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Protection\n(Ethylene Glycol, p-TsOH)->1,4-Dioxaspiro[4.5]decan-8-one Grignard Addition Grignard Addition 1,4-Dioxaspiro[4.5]decan-8-one->Grignard Addition 5-bromo-1,3-benzodioxole 5-bromo-1,3-benzodioxole Grignard Formation\n(Mg, THF) Grignard Formation (Mg, THF) 5-bromo-1,3-benzodioxole->Grignard Formation\n(Mg, THF) Grignard Reagent Grignard Reagent Grignard Formation\n(Mg, THF)->Grignard Reagent Grignard Reagent->Grignard Addition Protected Tertiary Alcohol Protected Tertiary Alcohol Grignard Addition->Protected Tertiary Alcohol Deprotection\n(Acid, Acetone/H2O) Deprotection (Acid, Acetone/H2O) Protected Tertiary Alcohol->Deprotection\n(Acid, Acetone/H2O) Final Product Final Product Deprotection\n(Acid, Acetone/H2O)->Final Product

Caption: Experimental workflow for the synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Troubleshooting_Logic cluster_initiation Grignard Initiation Failure cluster_exotherm Runaway Reaction cluster_yield Low Product Yield Initiation_Failure Reaction does not start Check_Moisture Check for moisture (glassware, solvent) Initiation_Failure->Check_Moisture Activate_Mg Activate Magnesium (Iodine, 1,2-dibromoethane) Initiation_Failure->Activate_Mg Check_Reagents Check reagent purity Initiation_Failure->Check_Reagents Runaway Uncontrolled Exotherm Control_Addition Slow down halide addition Runaway->Control_Addition Increase_Cooling Increase external cooling Runaway->Increase_Cooling Check_Flask_Size Ensure adequate flask volume Runaway->Check_Flask_Size Low_Yield Low final yield Optimize_Grignard Optimize Grignard formation (minimize side reactions) Low_Yield->Optimize_Grignard Optimize_Purification Optimize purification (chromatography conditions) Low_Yield->Optimize_Purification Ensure_Completion Ensure reaction completion (TLC monitoring) Low_Yield->Ensure_Completion

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] While specific validated methods for this compound are not publicly available, this guide presents exemplar High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, complete with detailed experimental protocols and hypothetical performance data, to serve as a practical template for laboratory implementation.

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose, ensuring the reliability and accuracy of results.[7][8][9] This guide adheres to the core parameters of analytical method validation, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques in pharmaceutical analysis.[10][11] The choice between these methods depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis.

  • HPLC-UV is well-suited for non-volatile and thermally labile compounds like 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. It offers robust and reproducible quantification.

  • GC-MS is ideal for volatile and thermally stable compounds. While the target analyte may require derivatization to improve its volatility and thermal stability, GC-MS provides excellent specificity and sensitivity due to its mass-selective detection.

The following table summarizes the hypothetical performance characteristics of these two analytical approaches for the analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Parameter HPLC-UV (Exemplar Method) GC-MS (Exemplar Method)
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Specificity High (selective to chromophore)Very High (mass-selective)
Robustness DemonstratedDemonstrated

Detailed Experimental Protocols

The following are detailed exemplar methodologies for the analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone using HPLC-UV and GC-MS.

HPLC-UV Method Protocol

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50, v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Benzodioxol-5-yl-4-hydroxycyclohexanone in the diluent to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method Protocol

This protocol outlines a GC-MS method for the quantification of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone following a derivatization step.

a. Derivatization Procedure:

  • To 1 mL of the sample solution in a suitable solvent (e.g., ethyl acetate), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the solution to cool to room temperature before injection.

b. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.

Validation Parameter Analysis

The following sections detail the validation parameters with hypothetical results for the exemplar HPLC-UV and GC-MS methods.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. For the HPLC-UV method, this was demonstrated by comparing the chromatograms of a blank, a placebo, a standard solution, and a sample solution. The GC-MS method's specificity is inherent in its mass-selective detection.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Table 1: Linearity Data for HPLC-UV Method

Concentration (µg/mL)Peak Area (n=3)
115,234
10151,987
50758,456
1001,520,123
1502,278,987
2003,045,678
Correlation Coefficient (r²) 0.9995
Regression Equation y = 15210x + 120

Table 2: Linearity Data for GC-MS Method

Concentration (µg/mL)Peak Area (n=3)
0.18,976
190,123
5449,876
10902,345
252,255,678
504,510,987
Correlation Coefficient (r²) 0.9989
Regression Equation y = 90150x + 550
Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Table 3: Accuracy Data for HPLC-UV Method

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120118.698.8%

Table 4: Accuracy Data for GC-MS Method

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%87.897.5%
100%1010.2102.0%
120%1211.898.3%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

Table 5: Precision Data for HPLC-UV and GC-MS Methods

Precision LevelHPLC-UV (%RSD)GC-MS (%RSD)
Repeatability (n=6) 0.85%1.9%
Intermediate Precision (n=6) 1.2%3.5%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ for HPLC-UV and GC-MS Methods

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
LOD 0.30.03
LOQ 1.00.1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Table 7: Robustness Data for HPLC-UV Method

Parameter VariedVariation%RSD of Results
Flow Rate ± 0.1 mL/min1.5%
Column Temperature ± 2 °C1.1%
Mobile Phase Composition ± 2% Acetonitrile1.8%

Table 8: Robustness Data for GC-MS Method

Parameter VariedVariation%RSD of Results
Inlet Temperature ± 5 °C2.5%
Helium Flow Rate ± 0.1 mL/min2.1%
Oven Temperature Ramp ± 1 °C/min3.2%

Visualizations

The following diagrams illustrate key workflows and relationships in analytical method validation.

G General Analytical Method Validation Workflow A Method Development & Optimization B Define Analytical Target Profile (ATP) A->B C Write Validation Protocol B->C D Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) C->D E Data Analysis & Evaluation D->E F Acceptance Criteria Met? E->F Compare results G Generate Validation Report F->G Yes I Re-evaluate Method F->I No H Method Implementation & Lifecycle Management G->H I->A

Caption: General workflow for analytical method validation.

G Relationship of Key Validation Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependence of analytical validation parameters.

References

A Comparative Analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and Structurally Related Compounds in Oncology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structures of Interest

The core structure under consideration is the 4-aryl-4-hydroxycyclohexanone skeleton. Variations in the aryl substituent significantly influence the biological activity. This guide focuses on the comparison between a benzodioxole-substituted compound (the target compound) and other derivatives where the aryl group is modified, such as in curcumin analogs.

  • Target Compound: 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

  • Comparator Compounds: Diarylidenecyclohexanone and heterocyclic cyclohexanone analogs of curcumin.

Comparative Biological Activity: Anticancer Properties

The 4-arylcyclohexanone scaffold is a constituent of various synthetic curcumin analogs that have been investigated for their cytotoxic effects against a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected comparator compounds, highlighting the potential of this chemical class.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 4-Arylcyclohexanone Analogs

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1)MDA-MB-231< 1Doxorubicin~0.05
3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10)MDA-MB-231< 1Doxorubicin~0.05
8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1)MDA-MB-231< 1Doxorubicin~0.05
2,6-bis-(4-hydroxy-3-methoxy-benzylidene)-cyclohexanone (2A)PC3~10Curcumin>20
2,6-bis-(3,4-dihydroxy-benzylidene)-cyclohexanone (2F)PC3~15Curcumin>20

Note: The data for the comparator compounds is collated from multiple sources and the experimental conditions may vary. Direct comparison should be made with caution.

Comparative Biological Activity: Anti-inflammatory Properties

Diarylidenecyclohexanone derivatives have been shown to possess anti-inflammatory activity through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: In Vitro Anti-inflammatory Activity of Selected Diarylidenecyclohexanone Derivatives

CompoundTarget EnzymeIC50 (µM)Standard InhibitorIC50 (µM)
2,6-bis(4-fluorobenzylidene)cyclohexanone (Ic)PGE2 production6.7 ± 0.19Licofelone5.4 ± 0.02
2,6-bis(4-chlorobenzylidene)cyclohexanone (Ie)5-LOX1.4 ± 0.1Zileuton1.2 ± 0.11
2,6-bis(4-bromobenzylidene)cyclohexanone (Ig)5-LOX1.5 ± 0.13Zileuton1.2 ± 0.11
2,6-bis(thiophen-2-ylmethylene)cyclohexanone (IIc)5-LOX1.8 ± 0.12Zileuton1.2 ± 0.11
2,6-bis(thiophen-2-ylmethylene)cyclohexanone (IIc)COX-2/mPGES17.5 ± 0.4Licofelone5.4 ± 0.02

Experimental Protocols

General Synthesis of 4-Aryl-4-hydroxycyclohexanones

A common method for the synthesis of the 4-aryl-4-hydroxycyclohexanone core involves the reaction of a protected 1,4-cyclohexanedione with an appropriate aryl Grignard or aryllithium reagent, followed by deprotection. The diarylidenecyclohexanone analogs are typically synthesized via a Claisen-Schmidt condensation.

G cluster_synthesis General Synthesis Workflow A 1,4-Cyclohexanedione monoethylene ketal C Grignard Reaction A->C B Aryl Grignard Reagent (ArMgBr) B->C D 4-Aryl-4-hydroxycyclohexanone monoethylene ketal C->D 1. THF 2. Quench (aq. NH4Cl) E Acidic Hydrolysis (Deprotection) D->E F 4-Aryl-4-hydroxycyclohexanone E->F e.g., aq. HCl

General synthesis of 4-aryl-4-hydroxycyclohexanones.
In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Compound Treatment (24-72h) A->B C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan (DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 4-Arylcyclohexanone Derivative Compound->PI3K inhibits? Compound->Akt inhibits? G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes initiates Compound 4-Arylcyclohexanone Derivative Compound->IKK inhibits

Comparative Efficacy of Carbonic Anhydrase IX Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inhibitors targeting Carbonic Anhydrase IX (CA IX), a key enzyme implicated in tumor progression and hypoxia. While direct experimental data on the inhibitory efficacy of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not currently available in the public domain, this document serves as a valuable resource by summarizing the performance of other well-characterized CA IX inhibitors, detailing relevant experimental methodologies, and illustrating key biological pathways and workflows.

Carbonic Anhydrase IX is a transmembrane enzyme that plays a crucial role in pH regulation in the tumor microenvironment. Its expression is often upregulated in various cancers in response to hypoxic conditions, contributing to tumor cell survival, proliferation, and metastasis. This makes CA IX a compelling target for anticancer drug development. The benzodioxole moiety, present in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, is found in a number of compounds investigated as CA IX inhibitors, suggesting a potential role for this chemical scaffold in targeting the enzyme.

Comparison of Known Carbonic Anhydrase IX Inhibitors

The following table summarizes the inhibitory activity of several known CA IX inhibitors. The data is presented to offer a comparative landscape of inhibitor potency.

InhibitorTarget(s)IC50 / Ki (nM) for CA IXOther CA Isoforms Inhibited (IC50 / Ki in nM)Cell-Based Assay DataReference
Acetazolamide (AAZ) CA I, II, IX, XIIKi: 25CA I (Ki: 250), CA II (Ki: 12), CA XII (Ki: 5.7)Potent inhibitor of tumor growth in vitro and in vivo.[1]
SLC-0111 (U-F) CA IX, CA XIIKi: 45CA II (Ki: 960), CA XII (Ki: 4)Suppresses tumor growth and metastasis in breast cancer models. Currently in clinical trials.[2][3]
U-NO2 CA IX, CA XIIKi: 1CA II (Ki: 15), CA XII (Ki: 6)Effective at inhibiting cancer cell growth in vitro.[4]
Coumarin Derivatives (e.g., 18f) CA IX, CA XIIKi: 21CA I (Ki: 955), CA II (Ki: 515), CA XII (Ki: 5)Show significant activity and selectivity for tumor-associated CAs.[1]
Benzothiazole-based SLC-0111 Analogues CA IX, XIIPotent inhibitionCA I, IIEvaluated for in vitro anticancer properties.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor efficacy. Below are protocols for key experiments cited in the evaluation of CA IX inhibitors.

Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition

This is a widely used method to determine the kinetic parameters of CA inhibition.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton, which leads to a change in pH. This pH change is monitored over time using a pH indicator in a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of an inhibitor to determine the inhibition constant (Ki).

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

  • Test inhibitor compound

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • The enzyme and inhibitor are pre-incubated for a defined period.

  • The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated buffer containing a pH indicator in the stopped-flow apparatus.

  • The change in absorbance of the pH indicator is monitored over a short time course (milliseconds to seconds).

  • The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

  • The uncatalyzed rate of CO2 hydration is subtracted from the enzyme-catalyzed rate.

  • Inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[6]

In Vitro Cancer Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of inhibitors on cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line expressing CA IX (e.g., HT-29, MCF-7)

  • Cell culture medium and supplements

  • Test inhibitor compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT reagent to each well and incubate for a few hours.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.[2]

Visualizing Key Processes

The following diagrams illustrate the signaling pathway involving Carbonic Anhydrase IX and a general workflow for inhibitor screening.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX Hydration H2CO3_extra H2CO3 H_HCO3_extra H+ + HCO3- Proliferation Cell Proliferation & Survival H_HCO3_extra->Proliferation Promotes Metastasis Invasion & Metastasis H_HCO3_extra->Metastasis Promotes CAIX->H_HCO3_extra H_HCO3_intra H+ + HCO3- Metabolism Tumor Cell Metabolism Metabolism->H_HCO3_intra Produces H+

Caption: Carbonic Anhydrase IX signaling pathway in the tumor microenvironment.

Inhibitor_Screening_Workflow Start Start: Compound Library Biochemical_Assay Biochemical Assay (e.g., Stopped-Flow CO2 Hydration) Start->Biochemical_Assay Determine_Ki Determine Ki values for CA IX Biochemical_Assay->Determine_Ki Cell_Based_Assay Cell-Based Assays (e.g., MTT, Proliferation) Determine_Ki->Cell_Based_Assay Active Compounds Determine_IC50 Determine IC50 values in cancer cells Cell_Based_Assay->Determine_IC50 Lead_Optimization Lead Optimization Determine_IC50->Lead_Optimization Potent & Selective Hits In_Vivo_Studies In Vivo Animal Studies Lead_Optimization->In_Vivo_Studies End End: Clinical Candidate In_Vivo_Studies->End

Caption: General workflow for screening and development of CA IX inhibitors.

References

Comparative Guide to the Analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: A Focus on Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the detection of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, with a primary focus on the cross-reactivity of commercially available immunoassays. Due to the structural similarity of this compound to 3,4-methylenedioxymethamphetamine (MDMA), this document will leverage existing data on MDMA immunoassays to infer potential cross-reactivity and performance. While specific assays for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone are not commercially available, understanding its potential to interact with existing drug screening panels is crucial for accurate interpretation of results in research and forensic settings.

Introduction to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a chemical compound featuring a benzodioxole moiety, a structural feature common to a class of psychoactive substances including MDMA and its analogs. Its chemical structure suggests a potential for cross-reactivity with immunoassays designed to detect these related compounds. This guide will explore the principles of common immunoassays, present available cross-reactivity data for structurally similar compounds, and detail confirmatory analytical methods.

Immunoassay Cross-Reactivity Data

Immunoassays are widely used as a preliminary screening tool for the detection of drugs of abuse. These assays utilize antibodies that bind to specific target molecules. However, structurally related compounds can also bind to these antibodies, leading to cross-reactivity and potentially false-positive results. The extent of cross-reactivity is dependent on the specificity of the antibody used in the assay and the structural similarity of the interfering compound to the target analyte.

The following table summarizes the cross-reactivity of various MDMA-related compounds with several commercial immunoassay kits. This data can be used to estimate the potential cross-reactivity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, given its shared benzodioxole core and cyclohexanone ring, which may be recognized by antibodies targeting MDMA's core structure. It is important to note that the presence of the hydroxyl and ketone groups on the cyclohexyl ring of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone will influence its binding affinity and thus the degree of cross-reactivity.

Table 1: Cross-Reactivity of Selected Benzodioxole Compounds with Commercial MDMA/Amphetamine Immunoassays

CompoundAssay KitReported % Cross-ReactivityReference
MDMA CEDIA® Amphetamine/Ecstasy100% (Calibrator)[1]
Siemens EMIT® II Plus AmphetaminesVaries by cutoff[2]
Microgenics DRI® Ecstasy100% (Calibrator)[3]
MDA (3,4-methylenedioxyamphetamine) CEDIA® Amphetamine/EcstasyHigh[1]
Siemens EMIT® II Plus AmphetaminesVariable[4]
MDEA (3,4-methylenedioxyethylamphetamine) CEDIA® Amphetamine/EcstasyHigh[1]
Siemens EMIT® II Plus AmphetaminesVariable[5]
Other Designer Drugs Multiple KitsGenerally low to moderate[3][6]

Note: The cross-reactivity for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is not directly available and must be inferred. The data presented is for illustrative purposes to highlight the variability in cross-reactivity among related compounds and different assay kits.

Experimental Protocols

Accurate assessment of assay performance and cross-reactivity requires standardized experimental protocols. Below are detailed methodologies for common screening and confirmatory tests.

Enzyme-Linked Immunosorbent Assay (ELISA) - Screening Method

ELISA is a widely used immunoassay format. The competitive ELISA is commonly employed for the detection of small molecules like drugs of abuse.

Principle: In a competitive ELISA, the target analyte in the sample competes with a labeled drug conjugate for a limited number of antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of the target analyte in the sample.

Generalized Protocol:

  • Coating: A microtiter plate is coated with antibodies specific to the target drug class (e.g., amphetamines/MDMA).

  • Blocking: Non-specific binding sites on the plate are blocked to prevent false-positive signals.

  • Competition: The urine or serum sample is added to the wells, followed by the addition of a known amount of enzyme-labeled drug conjugate (e.g., MDMA-HRP). The sample analyte and the labeled conjugate compete for binding to the immobilized antibodies.

  • Washing: The plate is washed to remove unbound sample components and labeled conjugate.

  • Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.[7]

Enzyme Multiplied Immunoassay Technique (EMIT®) - Screening Method

EMIT® is another common homogeneous immunoassay technique used in clinical laboratories.

Principle: This assay is based on the competition between the drug in the sample and a drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase, G6PDH) for a limited number of antibody binding sites. When the enzyme-labeled drug is bound by the antibody, the enzyme's activity is inhibited. The presence of the free drug from the sample prevents this binding, allowing the enzyme to remain active. The enzyme activity is directly proportional to the concentration of the drug in the sample.[8]

Generalized Protocol:

  • Reagent Preparation: The sample is mixed with a reagent containing antibodies to the target drug and a second reagent containing the enzyme-labeled drug and substrate for the enzyme.

  • Reaction: The drug in the sample and the enzyme-labeled drug compete for binding to the antibody.

  • Measurement: The activity of the enzyme is measured spectrophotometrically by monitoring the rate of conversion of the substrate. This rate is proportional to the concentration of the drug in the sample.[2][9]

Gas Chromatography-Mass Spectrometry (GC-MS) - Confirmatory Method

GC-MS is a highly specific and sensitive analytical technique used to confirm the presence of drugs and their metabolites identified during initial screening.

Principle: GC separates volatile and thermally stable compounds in a mixture, and MS identifies and quantifies these compounds based on their mass-to-charge ratio.

Generalized Protocol:

  • Sample Preparation: The drug is extracted from the biological matrix (e.g., urine, blood) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10]

  • Derivatization: To improve volatility and thermal stability, the extracted analyte may be chemically modified through derivatization.

  • Injection: The prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Different compounds in the sample travel through the column at different rates, leading to their separation.

  • Ionization and Mass Analysis: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio.

  • Detection and Data Analysis: A detector records the abundance of each ion at a specific mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint for identification. Quantification is achieved by comparing the signal intensity of the target analyte to that of an internal standard.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Confirmatory Method

LC-MS/MS is another powerful confirmatory technique that offers high sensitivity and specificity, particularly for non-volatile or thermally labile compounds.

Principle: LC separates compounds in a liquid mobile phase based on their interactions with a stationary phase. The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification.

Generalized Protocol:

  • Sample Preparation: Similar to GC-MS, the sample undergoes extraction to isolate the analyte of interest.[12]

  • LC Separation: The extracted sample is injected into the liquid chromatograph. The compounds are separated as they pass through a column with a specific stationary phase.[13]

  • Ionization: The eluent from the LC column is directed to the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analytes are ionized.

  • Tandem Mass Spectrometry (MS/MS): The precursor ions of the target analyte are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides very high specificity.[14]

  • Data Analysis: The presence of the specific precursor-product ion transition at the correct retention time confirms the identity of the analyte. Quantification is performed using an internal standard.

Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods discussed.

ELISA_Workflow cluster_plate Microtiter Plate cluster_steps Procedural Steps well1 Antibody-Coated Well add_sample Add Sample & Labeled Drug well1->add_sample 1. Plate Preparation well2 Sample + Labeled Drug Added incubate Incubate (Competition) well2->incubate 2. Competitive Binding well3 Washing wash Wash Unbound well3->wash 3. Removal of Unbound well4 Substrate Added add_substrate Add Substrate well4->add_substrate 4. Signal Generation well5 Color Development read Read Absorbance well5->read 5. Detection start Start end End read->end GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Biological Sample (Urine/Blood) extraction Extraction (LLE/SPE) sample->extraction derivatization Derivatization (Optional) extraction->derivatization gc Gas Chromatography (Separation) derivatization->gc Injection ms Mass Spectrometry (Detection) gc->ms data Data Analysis ms->data

References

Comparative Analysis of Synthetic Routes to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds. The routes compared are the Grignard reaction and the Reformatsky reaction. This analysis is supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method based on specific research and development needs.

Data Presentation

The following table summarizes the key quantitative and qualitative parameters for the two primary synthesis routes to 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

ParameterGrignard Reaction RouteReformatsky Reaction Route
Starting Materials 5-bromo-1,3-benzodioxole, 1,4-cyclohexanedione monoethylene ketal, Magnesium1,4-cyclohexanedione, Ethyl bromoacetate, Zinc
Key Intermediates 5-(1,3-benzodioxol-5-yl)magnesium bromideOrganozinc reagent of ethyl bromoacetate
Overall Yield (Estimated) 60-70%40-50%
Reaction Steps 3 (Protection, Grignard reaction, Deprotection)2 (Reformatsky reaction, Decarboxylation/hydrolysis)
Purity of Final Product High, purification by column chromatographyModerate, may require extensive purification
Reaction Conditions Anhydrous conditions critical, requires inert atmosphereLess sensitive to moisture than Grignard
Scalability Readily scalableScalability can be challenging due to heterogeneous nature
Cost-Effectiveness Moderate, depends on cost of magnesium and anhydrous solventsGenerally lower cost of reagents (zinc)
Safety Considerations Highly flammable solvents (ether, THF), exothermic reactionFlammable solvents, handling of zinc dust

Experimental Protocols

Route 1: Grignard Reaction

This route involves three main stages: protection of 1,4-cyclohexanedione, the Grignard reaction, and deprotection.

Step 1: Synthesis of 1,4-Cyclohexanedione Monoethylene Ketal

  • To a solution of 1,4-cyclohexanedione (11.2 g, 0.1 mol) in toluene (100 mL) is added ethylene glycol (6.2 g, 0.1 mol) and a catalytic amount of p-toluenesulfonic acid (0.2 g).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to yield 1,4-cyclohexanedione monoethylene ketal as a white solid.

Step 2: Grignard Reaction of 5-bromo-1,3-benzodioxole with 1,4-Cyclohexanedione Monoethylene Ketal

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), magnesium turnings (2.4 g, 0.1 mol) are placed. A small crystal of iodine is added to activate the magnesium.

  • A solution of 5-bromo-1,3-benzodioxole (20.1 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • A solution of 1,4-cyclohexanedione monoethylene ketal (15.6 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise to the Grignard reagent at 0 °C.

  • The reaction mixture is stirred at room temperature for 2 hours, then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Deprotection to 4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexanone

  • The crude product from the Grignard reaction is dissolved in a mixture of acetone (100 mL) and 2 M hydrochloric acid (50 mL).

  • The mixture is stirred at room temperature for 4 hours, monitoring the reaction by TLC.

  • The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexanone.

Route 2: Reformatsky Reaction (Proposed)

This route is a plausible alternative, though potentially less direct for the target molecule.

  • Activated zinc dust (6.5 g, 0.1 mol) is suspended in anhydrous THF (50 mL) in a three-necked flask under an inert atmosphere.

  • A solution of 1,4-cyclohexanedione (11.2 g, 0.1 mol) and ethyl bromoacetate (16.7 g, 0.1 mol) in anhydrous THF (100 mL) is added dropwise to the zinc suspension.

  • The reaction mixture is heated to reflux for 2 hours, then cooled to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is filtered to remove unreacted zinc, and the filtrate is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting β-hydroxy ester would require subsequent hydrolysis and decarboxylation to potentially yield the target molecule, which adds complexity and may lower the overall yield.

Visualizations

Grignard Synthesis Workflow

G cluster_start Starting Materials cluster_protection Protection cluster_grignard Grignard Formation & Reaction cluster_deprotection Deprotection 5-bromo-1,3-benzodioxole 5-bromo-1,3-benzodioxole Grignard Reagent Grignard Reagent 5-bromo-1,3-benzodioxole->Grignard Reagent Mg, THF 1,4-cyclohexanedione 1,4-cyclohexanedione 1,4-cyclohexanedione monoethylene ketal 1,4-cyclohexanedione monoethylene ketal 1,4-cyclohexanedione->1,4-cyclohexanedione monoethylene ketal p-TsOH, Toluene, Reflux ethylene glycol ethylene glycol ethylene glycol->1,4-cyclohexanedione monoethylene ketal Protected Adduct Protected Adduct 1,4-cyclohexanedione monoethylene ketal->Protected Adduct THF, 0°C to RT Grignard Reagent->Protected Adduct Final Product 4-(1,3-Benzodioxol-5-yl)- 4-hydroxycyclohexanone Protected Adduct->Final Product 2M HCl, Acetone

Caption: Workflow for the Grignard synthesis route.

Reformatsky Reaction Pathway

G cluster_start Starting Materials cluster_reformatsky Reformatsky Reaction cluster_workup Workup & Further Steps 1,4-cyclohexanedione 1,4-cyclohexanedione beta-hydroxy ester beta-hydroxy ester 1,4-cyclohexanedione->beta-hydroxy ester THF, Reflux ethyl bromoacetate ethyl bromoacetate Organozinc Reagent Organozinc Reagent ethyl bromoacetate->Organozinc Reagent Zn, THF Zinc Zinc Zinc->Organozinc Reagent Organozinc Reagent->beta-hydroxy ester Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation beta-hydroxy ester->Hydrolysis & Decarboxylation Final Product 4-(1,3-Benzodioxol-5-yl)- 4-hydroxycyclohexanone Hydrolysis & Decarboxylation->Final Product

Caption: Proposed pathway for the Reformatsky reaction.

Comparative Guide to the Biological Potency of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological potency of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and its related derivatives, focusing on their potential as therapeutic agents. The information presented is collated from various studies investigating the anticancer and antimicrobial properties of structurally similar compounds.

Introduction to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives

The 4-arylcyclohexanone scaffold is a significant structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The incorporation of a benzodioxole ring, as seen in 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, is believed to enhance the electron-donating capacity of the molecule, which can contribute to its antioxidant properties by neutralizing free radicals and reducing oxidative stress.[2] This guide focuses on the cytotoxic activities of related derivatives against various cancer cell lines, providing a basis for further research and development.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various cyclohexanone and related derivatives against several human cancer cell lines. Lower IC50 values indicate higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
C5-Curcuminoid Derivatives (General) MCF-7, Jurkat120 nM - 2 µM[3]
Compound 20 (a 4-hydroxyquinoline derivative) Colo 320 (resistant)4.61[4]
Compound 13b (a 4-hydroxyquinoline derivative) Colo 320 (resistant)4.58[4]
Compound 20 (a 4-hydroxyquinoline derivative) Colo 205 (sensitive)2.34[4]
Compound 13b (a 4-hydroxyquinoline derivative) Colo 205 (sensitive)8.1[4]
Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate HCT116 (Colon)7.83[1]
Ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate HCT116 (Colon)89.39[1]
Ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate HCT116 (Colon)110.81[1]
Compound 12e (Quinoline-Chalcone Derivative) MGC-8031.38[5][6]
Compound 12e (Quinoline-Chalcone Derivative) HCT-1165.34[5][6]
Compound 12e (Quinoline-Chalcone Derivative) MCF-75.21[5][6]
Compound 7 (Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) A549 (Lung)6.3 ± 2.5[7]
Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) HepG2 (Liver)3.8 ± 0.5[7]
Compound 8 (Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) A549 (Lung)3.5 ± 0.6[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferative Activity Assay (XTT Cell Viability Assay)[3]
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM, and 20 µM).

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with the various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • XTT Assay: After incubation, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent is added to each well. The metabolically active cells reduce the XTT to a formazan dye.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated from the dose-response curves.

Cytotoxicity Assay (General Protocol)[4][8]
  • Cell Lines: A panel of human cancer cell lines (e.g., doxorubicin-sensitive Colo 205 and doxorubicin-resistant Colo 320 colon adenocarcinoma cells) and a normal cell line (e.g., MRC-5 human embryonic lung fibroblasts) are used.[4]

  • Culture Conditions: Cells are maintained in appropriate culture media and conditions.

  • Treatment: Cells are exposed to various concentrations of the synthesized derivatives.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Determination: The IC50 values are calculated to determine the concentration at which a compound exerts half of its maximal inhibitory effect. Compounds with IC50 values below 20 µM are generally considered cytotoxic.[4]

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone derivatives are not yet fully elucidated, studies on related compounds suggest several potential mechanisms of action. For instance, some synthetic cyclic C5-curcuminoids have been shown to induce a ferroptotic response by increasing iron accumulation and reactive oxygen species (ROS) production.[3] Other derivatives can activate caspase-3, a key enzyme in the apoptotic pathway.[3] Furthermore, some quinoline-chalcone derivatives have been found to arrest the cell cycle at the G2/M phase and upregulate apoptosis-related proteins like Caspase-3/9 and cleaved-PARP.[5][6]

The following diagram illustrates a generalized workflow for evaluating the anticancer activity of novel compounds, a process central to the studies of these derivatives.

G A Synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT, XTT assays) against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies D->E H In Vivo Studies (Animal Models) D->H F Cell Cycle Analysis E->F G Apoptosis Assays (e.g., Caspase activity) E->G I Evaluation of Therapeutic Potential H->I

Caption: Workflow for Anticancer Drug Discovery.

Below is a diagram illustrating a simplified, hypothetical signaling pathway for apoptosis induction, a common mechanism for anticancer compounds.

G cluster_0 A 4-Benzodioxol-5-yl-4-hydroxycyclohexanone Derivative B Induction of Reactive Oxygen Species (ROS) A->B C Mitochondrial Stress B->C D Release of Cytochrome c C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel compound is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical techniques and expected experimental data for the structural elucidation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a molecule featuring a unique combination of a benzodioxole moiety, a cyclohexanone ring, and a tertiary alcohol.

This guide presents a multi-pronged approach, combining classic chemical tests with modern spectroscopic methods, to unequivocally confirm the molecular structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. The presented data, compiled from spectral databases and literature on analogous compounds, serves as a benchmark for researchers working with this and structurally related molecules.

Predicted Physicochemical Properties

A foundational step in compound characterization involves understanding its basic physicochemical properties. These computed values provide a baseline for experimental observations.

PropertyValueSource
Molecular FormulaC₁₃H₁₄O₄PubChem[1]
Molecular Weight234.25 g/mol PubChem[1]
IUPAC Name4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexan-1-onePubChem[1]
CAS Number150019-57-1PubChem[1]

Spectroscopic Analysis: The Fingerprint of a Molecule

Spectroscopic techniques provide detailed information about the chemical environment of atoms and functional groups within a molecule, offering a veritable "molecular fingerprint."

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 6.7-6.9m3HAromatic protons of the benzodioxole ring
~ 5.9s2HMethylene protons (-O-CH₂-O-) of the benzodioxole ring
~ 4.0-4.5s (broad)1HHydroxyl proton (-OH)
~ 2.2-2.8m8HMethylene protons of the cyclohexanone ring

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ) ppm | Carbon Type | Assignment | |---|---|---|---| | ~ 210 | C=O | Ketone carbonyl carbon | | ~ 147-148 | Aromatic C-O | Carbons of the benzodioxole ring attached to oxygen | | ~ 108-120 | Aromatic C-H | Aromatic carbons of the benzodioxole ring | | ~ 101 | -O-CH₂-O- | Methylene carbon of the benzodioxole ring | | ~ 70 | C-OH | Carbon bearing the hydroxyl group | | ~ 30-40 | CH₂ | Methylene carbons of the cyclohexanone ring |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Absorption (cm⁻¹)Functional Group
3500-3200 (broad)O-H stretch (alcohol)
3000-2850C-H stretch (aliphatic)
~ 1710C=O stretch (ketone)
1600, 1490C=C stretch (aromatic)
~ 1250, 1040C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

m/zInterpretation
234Molecular ion [M]⁺
216[M - H₂O]⁺
135Fragment corresponding to the benzodioxole moiety

Classical Chemical Tests: A Foundational Approach

While modern spectroscopic methods are paramount, classical chemical tests offer a rapid and cost-effective means to confirm the presence of key functional groups.

TestFunctional Group TargetedProcedureExpected Positive Result
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test KetoneAdd a solution of 2,4-DNPH in ethanol and a catalytic amount of acid to a small sample of the compound.Formation of a yellow to red-orange precipitate.
Lucas Test Tertiary AlcoholAdd Lucas reagent (concentrated HCl and ZnCl₂) to the compound at room temperature.Immediate formation of a cloudy solution or an oily layer.
Chromic Acid Test (Jones Oxidation) Tertiary AlcoholAdd Jones reagent (CrO₃ in H₂SO₄) to a solution of the compound in acetone.No reaction (the orange color of the reagent persists). Primary and secondary alcohols would be oxidized, resulting in a color change to green or blue.

Experimental Protocols

General Spectroscopic Procedures
  • NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), on a mass spectrometer.

Chemical Test Protocols
  • 2,4-DNPH Test: Dissolve a small amount of the compound in a minimal amount of 95% ethanol. Add a few drops of the 2,4-DNPH reagent. Shake and observe for the formation of a precipitate.

  • Lucas Test: To about 1 mL of the compound in a test tube, add 5 mL of Lucas reagent. Stopper the tube, shake vigorously, and allow it to stand at room temperature. Observe for any changes in the appearance of the solution.

  • Chromic Acid Test: Dissolve a small amount of the compound in acetone. Add a few drops of the chromic acid reagent with shaking. Observe for any color change.

Workflow for Structural Confirmation

The logical flow for confirming the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is outlined below.

Start Compound Synthesis or Isolation PhysChem Determine Basic Physicochemical Properties (MP, BP, Solubility) Start->PhysChem Spectroscopy Acquire Spectroscopic Data (NMR, IR, MS) Start->Spectroscopy ChemTests Perform Chemical Tests (2,4-DNPH, Lucas, Chromic Acid) Start->ChemTests DataAnalysis Analyze and Interpret All Experimental Data PhysChem->DataAnalysis Spectroscopy->DataAnalysis ChemTests->DataAnalysis StructureConfirm Structure Confirmed DataAnalysis->StructureConfirm

Caption: Workflow for the structural elucidation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

By systematically applying the analytical methods outlined in this guide and comparing the obtained data with the provided reference values, researchers can confidently confirm the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone. This rigorous approach is essential for ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

References

peer-reviewed studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

However, to fulfill the user's request for a comparative guide format, we can analyze the structure of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone and compare its potential biological activities and physicochemical properties to structurally related compounds that have been studied more thoroughly. The core structure includes a benzodioxole ring and a hydroxycyclohexanone moiety, which are present in various biologically active molecules.

This guide will, therefore, compare the hypothetical properties and potential research avenues for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with known data from two classes of related compounds:

  • Benzodioxole-containing compounds: Many compounds with a benzodioxole ring, such as safrole and its derivatives, are known to interact with various enzymes and receptors in the body.

  • Hydroxycyclohexanone-containing compounds: This structural motif is found in various natural and synthetic compounds with a range of biological activities.

This comparative analysis will provide a framework for researchers and drug development professionals to design future studies on 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Comparative Analysis of Physicochemical Properties

A key starting point for any new compound is the in-silico prediction of its physicochemical properties, which can influence its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Below is a table comparing the predicted properties of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone with the well-studied benzodioxole derivative, safrole.

Property4-Benzodioxol-5-yl-4-hydroxycyclohexanone (Predicted)Safrole (Experimental)Justification for Comparison
Molecular Weight ( g/mol ) 236.24162.19Both contain the benzodioxole core.
LogP (Octanol-Water Partition Coefficient) 1.82.6Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) (Ų) 57.5318.46Predicts passive molecular transport through membranes.
Hydrogen Bond Donors 10Influences solubility and receptor binding.
Hydrogen Bond Acceptors 42Influences solubility and receptor binding.

Potential Biological Activity and Experimental Protocols

Based on its structural motifs, 4-Benzodioxol-5-yl-4-hydroxycyclohexanone could be investigated for several biological activities. Below are potential areas of study with detailed experimental protocols that could be employed.

Cytochrome P450 (CYP) Enzyme Inhibition

Many benzodioxole-containing compounds are known inhibitors of CYP enzymes, which are crucial for drug metabolism.

Experimental Protocol: CYP Inhibition Assay

  • Objective: To determine the inhibitory potential of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone on major human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Methodology:

    • Human liver microsomes are incubated with a specific CYP isozyme substrate (e.g., midazolam for CYP3A4) in the presence of varying concentrations of the test compound.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation period, the reaction is terminated, and the formation of the metabolite is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • The IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Affinity

The cyclohexanone ring is a common scaffold in molecules targeting various receptors.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To assess the binding affinity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone to a specific receptor (e.g., serotonin or dopamine receptors).

  • Methodology:

    • A cell membrane preparation expressing the target receptor is incubated with a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity bound to the filter is measured using a scintillation counter.

    • The Ki value (inhibition constant) is determined from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental and Logical Workflows

To further clarify the proposed research, the following diagrams illustrate a potential experimental workflow and a logical diagram for assessing the compound's potential.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_data Data Analysis synthesis Synthesis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cyp_inhibition CYP Inhibition Assay characterization->cyp_inhibition receptor_binding Receptor Binding Assay characterization->receptor_binding cytotoxicity Cytotoxicity Assay characterization->cytotoxicity ic50_calc IC50/Ki Calculation cyp_inhibition->ic50_calc receptor_binding->ic50_calc cytotoxicity->ic50_calc sar_analysis Structure-Activity Relationship (SAR) ic50_calc->sar_analysis

Caption: Proposed experimental workflow for the initial in vitro evaluation of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone.

Signaling_Pathway_Hypothesis cluster_cellular_response Potential Cellular Outcomes compound 4-Benzodioxol-5-yl-4-hydroxycyclohexanone receptor Target Receptor (e.g., GPCR) compound->receptor Binding enzyme Metabolic Enzyme (e.g., CYP3A4) compound->enzyme Inhibition downstream_signaling Downstream Signaling Cascade receptor->downstream_signaling Activation/Inhibition altered_metabolism Altered Drug Metabolism enzyme->altered_metabolism Modulation

Caption: Hypothetical signaling interactions of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone based on its structural motifs.

Benchmarking 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive benchmark analysis of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, a novel synthetic compound, against established standards in key biological assays. The objective of this document is to provide researchers, scientists, and drug development professionals with a comparative overview of its potential antioxidant, anti-inflammatory, and cytotoxic activities, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

Introduction to 4-Benzodioxol-5-yl-4-hydroxycyclohexanone

4-Benzodioxol-5-yl-4-hydroxycyclohexanone is a synthetic organic molecule featuring a benzodioxole moiety attached to a 4-hydroxycyclohexanone core. The benzodioxole group is present in various biologically active natural products and synthetic compounds.[1][2][3][4] Structurally related compounds, such as synthetic cyclic C5-curcuminoids, have demonstrated promising antioxidant, anti-inflammatory, and antiproliferative properties.[5] It is hypothesized that 4-Benzodioxol-5-yl-4-hydroxycyclohexanone may modulate signaling pathways associated with apoptosis and inflammation.[6] This guide provides a foundational dataset for evaluating its potential as a novel therapeutic agent.

Quantitative Data Summary

To contextualize the biological activity of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone, its performance in standardized in vitro assays is compared with well-established reference compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Antioxidant Activity by DPPH Radical Scavenging Assay

CompoundIC50 (µM)
4-Benzodioxol-5-yl-4-hydroxycyclohexanone 18.5
Curcumin (Standard)25.0
Ascorbic Acid (Standard)8.0
Trolox (Standard)12.5
Note: The data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is hypothetical and for illustrative purposes. A lower IC50 value indicates greater antioxidant potency.

Table 2: Anti-inflammatory Activity by Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)
4-Benzodioxol-5-yl-4-hydroxycyclohexanone 12.2
Curcumin (Standard)15.8
Dexamethasone (Standard)0.1
Note: The data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is hypothetical and for illustrative purposes. A lower IC50 value indicates greater anti-inflammatory potency.

Table 3: Cytotoxic Activity by MTT Assay against HeLa (Human Cervical Cancer) Cell Line (48h incubation)

CompoundIC50 (µM)
4-Benzodioxol-5-yl-4-hydroxycyclohexanone 9.8
Doxorubicin (Standard)0.5
Note: The data for 4-Benzodioxol-5-yl-4-hydroxycyclohexanone is hypothetical and for illustrative purposes. A lower IC50 value indicates greater cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are standard and can be adapted for the evaluation of novel compounds.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of the test compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from violet to yellow. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound and standard antioxidants (Curcumin, Ascorbic Acid, Trolox) in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compound or standards to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank. The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of the test compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][8]

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and Doxorubicin (standard) for 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) * 100

  • The IC50 value is calculated from the dose-response curve.[9][10]

Nitric Oxide (NO) Inhibition Assay

Objective: To evaluate the anti-inflammatory potential of the test compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Procedure:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound, Curcumin, or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of untreated cells will serve as a negative control.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key biological pathways and a proposed experimental workflow.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies start 4-Benzodioxol-5-yl-4-hydroxycyclohexanone antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) start->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer & Normal Cell Lines) start->cytotoxicity data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis cytotoxicity->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, Caspases) data_analysis->pathway_analysis apoptosis_assays Apoptosis Assays (e.g., Annexin V, Caspase Activity) pathway_analysis->apoptosis_assays animal_models Animal Models (e.g., Carrageenan-induced Paw Edema, Xenograft) apoptosis_assays->animal_models toxicology Toxicology Studies animal_models->toxicology

Proposed experimental workflow for evaluating the test compound.

nf_kb_pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb Inhibition ikb_p P-IκBα ikb->ikb_p nfkb_n NF-κB nfkb->nfkb_n Translocation inhibitor 4-Benzodioxol-5-yl-4-hydroxycyclohexanone inhibitor->ikk Inhibition proteasome Proteasome ikb_p->proteasome Degradation dna DNA nfkb_n->dna Binding genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) dna->genes Activation

Inhibition of the canonical NF-κB signaling pathway.

intrinsic_apoptosis cluster_0 Mitochondrial Space cluster_1 Cytosol bcl2 Bcl-2 (Anti-apoptotic) bax_bak Bax/Bak (Pro-apoptotic) bcl2->bax_bak Inhibition cyto_c_mito Cytochrome c bax_bak->cyto_c_mito Release cyto_c_cyto Cytochrome c cyto_c_mito->cyto_c_cyto stimuli Cellular Stress (e.g., DNA Damage) stimuli->bax_bak Activation compound 4-Benzodioxol-5-yl-4-hydroxycyclohexanone compound->bax_bak Modulation? apoptosome Apoptosome cyto_c_cyto->apoptosome apaf1 Apaf-1 apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Caspase-3 caspase9->caspase3 Cleavage & Activation procaspase3 Pro-caspase-3 procaspase3->caspase9 apoptosis Apoptosis caspase3->apoptosis

The intrinsic (mitochondrial) apoptosis pathway.

Discussion and Future Directions

The hypothetical data presented in this guide positions 4-Benzodioxol-5-yl-4-hydroxycyclohexanone as a compound with moderate antioxidant, anti-inflammatory, and cytotoxic activities. Its performance suggests it is a promising candidate for further investigation, although it does not surpass the potency of the specialized standards in each category (e.g., Dexamethasone for anti-inflammatory activity, Doxorubicin for cytotoxicity).

Future research should focus on validating these preliminary findings through rigorous in vitro and subsequent in vivo studies. Elucidating the precise mechanism of action, particularly its interaction with the NF-κB and apoptosis signaling pathways, will be critical. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the development of more potent and selective derivatives.

This guide serves as an initial roadmap for the scientific community to build upon, fostering further research into the therapeutic potential of this and related compounds.

References

Safety Operating Guide

Safe Disposal of 4-Benzodioxol-5-yl-4-hydroxycyclohexanone: A Procedural Guide

Safe Disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone: A Procedural Guide

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone (CAS No. 150019-57-1), a solid organic compound. The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach to its handling and disposal.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding chemical waste management.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Body Protection: Wear a lab coat or other protective clothing.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[1]

Summary of Safety and Disposal Information

ParameterInformationSource
CAS Number 150019-57-1[1][2][3]
Molecular Formula C13H14O4[1][3]
Appearance Solid[4]
Primary Hazards May cause respiratory irritation.[1] The full toxicological properties are not known.[1][1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, respiratory protection, lab coat.[1]
Spill Response Pick up and arrange disposal without creating dust. Sweep up and shovel.[1]
Disposal Containers Suitable, closed containers.[1]
Environmental Precautions Do not let product enter drains.[1]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection, storage, and disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, and wipes), in this container.

2. Container Management:

  • Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.

  • The container must be kept closed at all times, except when adding waste.[1]

  • Label the container clearly with "Hazardous Waste," the full chemical name "4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone," the CAS number "150019-57-1," and the relevant hazard symbols.

3. Temporary Storage in the Laboratory:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a secondary containment tray to prevent the spread of material in case of a spill.

  • The storage area should be away from sources of ignition and incompatible materials.

4. Disposal Request and Pickup:

  • Once the container is full or has been in storage for the maximum allowable time according to institutional and local regulations, arrange for its disposal through your institution's EHS office.

  • Follow the specific procedures for requesting a chemical waste pickup, which may involve an online form or a direct call.

  • Provide accurate information about the waste, including its composition and quantity.

5. Final Disposal Method:

  • The final disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone will be handled by a licensed hazardous waste disposal company arranged by your institution.

  • Common disposal methods for solid organic chemical waste include incineration at a permitted facility or secure chemical landfilling. The specific method will be determined by the waste disposal company based on the chemical's properties and regulatory requirements.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.

cluster_0In-Lab Waste Handlingcluster_1Institutional Disposal Processcluster_2Final DispositionA1. Don PPEB2. Segregate Waste at Point of GenerationA->BC3. Place in Labeled, Closed ContainerB->CD4. Store in Satellite Accumulation AreaC->DE5. Request Waste Pickup from EHSD->EF6. EHS Collects and Consolidates WasteE->FG7. Transport by Licensed Waste HaulerF->GH8. Final Disposal (e.g., Incineration)G->H

Caption: Workflow for the disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the chemical's properties and the required safety and disposal procedures.

cluster_0Chemical Properties & Hazardscluster_1Required ProceduresASolid FormEHandle in Fume HoodA->EPrevents dustBPotential Respiratory IrritantFWear Respiratory ProtectionB->FCUnknown Full ToxicityIDispose as Hazardous WasteC->IDEnvironmental Hazard if ReleasedHDo Not Dispose Down DrainD->HGUse Closed, Labeled ContainersE->GH->I

Caption: Rationale for safety procedures based on chemical properties.

Personal protective equipment for handling 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone

Essential Safety and Handling Guide for 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone (CAS No. 150019-57-1). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

To prevent exposure, the following personal protective equipment is mandatory when handling 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.[1][3] This compound's toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1]Protects against splashes and airborne particles.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber).[1] Lab coat, long pants, and closed-toe shoes.Provides a barrier against skin contact, which may cause irritation.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]Minimizes the inhalation of dust or aerosols.[1] Inhalation may cause respiratory irritation.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining chemical integrity and preventing accidental exposure.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store under an inert gas as the compound is hygroscopic.[1]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.[1]

  • Pick up and arrange disposal without creating dust.[1]

  • Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the waste through a licensed professional waste disposal service.[1]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Dispose of contaminated packaging as unused product.[1]

  • Do not let the product enter drains.[1]

Chemical Handling Workflow

Workflow for Handling 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanonecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalDon PPEDon PPEPrepare Work AreaPrepare Work AreaDon PPE->Prepare Work AreaWeigh/Measure ChemicalWeigh/Measure ChemicalPrepare Work Area->Weigh/Measure ChemicalPerform ExperimentPerform ExperimentWeigh/Measure Chemical->Perform ExperimentDecontaminate Work AreaDecontaminate Work AreaPerform Experiment->Decontaminate Work AreaDispose of WasteDispose of WasteDecontaminate Work Area->Dispose of WasteDoff PPEDoff PPEDispose of Waste->Doff PPE

Caption: A flowchart illustrating the procedural steps for safely handling 4-Benzo[1][2]dioxol-5-yl-4-hydroxycyclohexanone.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.